molecular formula C6H11NaO5 B15543934 Hydroxy-PEG2-CH2COONa CAS No. 42588-76-1

Hydroxy-PEG2-CH2COONa

Cat. No.: B15543934
CAS No.: 42588-76-1
M. Wt: 186.14 g/mol
InChI Key: AJBBUMHAVPXZNS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-PEG2-CH2COONa is a useful research compound. Its molecular formula is C6H11NaO5 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

42588-76-1

Molecular Formula

C6H11NaO5

Molecular Weight

186.14 g/mol

IUPAC Name

sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate

InChI

InChI=1S/C6H12O5.Na/c7-1-2-10-3-4-11-5-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1

InChI Key

AJBBUMHAVPXZNS-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Structure and Application of Hydroxy-PEG2-CH2COONa in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Hydroxy-PEG2-CH2COONa, a bifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physicochemical properties, and its critical role in the rational design of next-generation therapeutics. Detailed experimental protocols for the application of such linkers and the evaluation of final PROTAC molecules are also provided.

Executive Summary

This compound is a short, hydrophilic, and flexible linker used in the development of PROTACs—a revolutionary class of drugs that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors, PROTACs trigger the degradation of their targets, offering a powerful modality for tackling proteins previously considered "undruggable."[4] The linker component, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form the productive ternary complex essential for protein degradation.[2][4][5] This guide details the structural properties of this compound and provides a framework for its strategic implementation in PROTAC design.

Chemical Structure and Physicochemical Properties

This compound is the sodium salt of 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid. It consists of a terminal hydroxyl group and a carboxylate group, separated by a two-unit polyethylene (B3416737) glycol (PEG) chain. This heterobifunctional nature allows for sequential chemical reactions to conjugate a target-binding ligand and an E3 ligase-recruiting ligand.

The IUPAC name for this compound is sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate .[1] Its structure is represented by the following diagram.

G Na Na+ O1 O- Na->O1 C1 C C1->O1 C2 CH2 C1->C2 inv1 C1->inv1 O2 O C3 CH2 C2->C3 O3 O C3->O3 C4 CH2 O3->C4 C5 CH2 C4->C5 O4 O C5->O4 H1 H O4->H1 inv1->O2 inv2

Caption: Chemical structure of this compound.

Physicochemical Data

The incorporation of a PEG motif significantly influences the drug-like properties of a PROTAC.[2][6] The ether oxygens increase hydrophilicity, which can enhance aqueous solubility—a common challenge for large PROTAC molecules.[2][7] The table below summarizes key computed properties for the parent acid of this linker.

Property NameValueSource
Molecular Formula C₆H₁₁NaO₅[8]
Molecular Weight 186.14 g/mol [8]
CAS Number 42588-76-1[8]
Topological Polar Surface Area (TPSA) 64.99 Ų[8]
LogP (Octanol-Water Partition Coeff.) -1.3614[8]
Hydrogen Bond Acceptors 5[8]
Hydrogen Bond Donors 1[8]
Rotatable Bonds 7[8]

Application in PROTAC Synthesis and Mechanism of Action

This compound serves as a foundational building block for constructing PROTACs.[3][9] Its primary application is to act as a flexible tether connecting two distinct ligands: one that binds to a target Protein of Interest (POI) and another that recruits an E3 ubiquitin ligase.[1][3]

The general workflow for synthesizing a PROTAC using a linker of this type involves a two-step conjugation process. First, one end of the linker (e.g., the carboxylic acid) is coupled to one of the ligands. After purification, the other end of the linker (the hydroxyl group, which may require activation) is coupled to the second ligand.

G start Start Materials: - HO-PEG2-COOH (Linker) - E3 Ligase Ligand (e.g., with -NH2) - POI Ligand (e.g., with -OH) step1 Step 1: First Coupling Reaction Couple Linker to E3 Ligase Ligand start->step1 details1 Reagents: HATU, DIPEA Solvent: DMF Monitoring: LC-MS step1->details1 intermediate Purified Intermediate: E3 Ligand-PEG2-COOH step1->intermediate step2 Step 2: Second Coupling Reaction Couple Intermediate to POI Ligand intermediate->step2 details2 Reagents: Mitsunobu or other coupling (after -OH activation if needed) Monitoring: LC-MS step2->details2 final_protac Crude PROTAC Molecule step2->final_protac purification Final Purification final_protac->purification details3 Method: Preparative HPLC purification->details3 end_product Final Characterized PROTAC purification->end_product

Caption: General workflow for PROTAC synthesis using a PEG linker.

Once synthesized, the PROTAC mediates the formation of a ternary complex between the target protein and the E3 ligase.[5] This proximity enables the E3 ligase to transfer ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

G PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary PROTAC->Ternary Recycled POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment E3->Ternary Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Key Experimental Protocols

The successful development of a PROTAC requires rigorous experimental validation. The following are generalized protocols for key assays used to characterize PROTACs synthesized with linkers like this compound.

General Protocol for PROTAC Synthesis (Amide Coupling)

This protocol describes the first coupling step to link the carboxylic acid end of the linker to a primary or secondary amine on an E3 ligase ligand.

  • Reagent Preparation : Dissolve the E3 ligase ligand (1.0 eq) and the linker acid (e.g., HO-PEG2-CH2COOH, 1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Coupling Agent Addition : To the solution, add a peptide coupling agent such as HATU (1.2 eq).

  • Base Addition : Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.

  • Reaction : Stir the reaction at room temperature. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting intermediate product using flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the E3 ligase-linker conjugate. This intermediate is then used in a subsequent reaction to attach the POI ligand.

Western Blot for Target Protein Degradation

This assay is fundamental for quantifying the degradation of the target protein.[10]

  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with the PROTAC compound at various concentrations (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer : Separate 20-30 µg of each protein lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[10]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase complex.[2]

  • Reagent Preparation : Prepare an assay buffer (e.g., HEPES-based buffer with 0.01% BSA). Label the POI and E3 ligase with appropriate donor (e.g., Terbium) and acceptor (e.g., d2) fluorophores.

  • Assay Setup : In a low-volume 384-well plate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

  • Data Acquisition : Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

  • Data Analysis : Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC₅₀ for ternary complex formation.

Conclusion

This compound is a valuable chemical tool for drug discovery, enabling the synthesis of PROTACs for targeted protein degradation. Its defined length, hydrophilicity, and bifunctional handles provide a reliable platform for linking protein-binding moieties. The strategic choice of a linker is paramount to the success of a PROTAC, directly impacting its physicochemical properties and biological activity. By understanding the structure of this PEG2 linker and applying rigorous biochemical and cellular assays, researchers can effectively design and validate novel protein degraders with significant therapeutic potential.

References

An In-depth Technical Guide to Hydroxy-PEG2-CH2COONa: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Hydroxy-PEG2-CH2COONa, a bifunctional molecule increasingly utilized in advanced drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound, a hydrophilic molecule, possesses a terminal hydroxyl group and a sodium carboxylate, making it a valuable building block for bioconjugation and drug delivery applications.[1][2] Its structure facilitates increased solubility of conjugated molecules in aqueous media.[1][2]

IUPAC Name and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate .[3]

Synonyms: HO-PEG2-CH2COONa, 42588-76-1[3]

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₁₁NaO₅PubChem[3]
Molecular Weight 186.14 g/mol PubChem[3]
Exact Mass 186.05041773 DaPubChem[3]
Topological Polar Surface Area (TPSA) 78.8 ŲPubChem[3]
Hydrogen Bond Donor Count 1ChemScene[4]
Hydrogen Bond Acceptor Count 5ChemScene[4]
Rotatable Bond Count 7ChemScene[4]
LogP (calculated) -1.3614ChemScene[4]
pKa Not Experimentally DeterminedN/A
Aqueous Solubility Not Experimentally DeterminedN/A

Stability and Storage

The sodium salt form of this compound is noted to be stable for storage and shipping.[1] In contrast, its free acid form is unstable due to the potential for intramolecular reaction between the hydroxyl and carboxylic acid groups, leading to polymerization.[1] For long-term storage, a temperature of -20°C is recommended.[1]

Role in PROTAC Technology

This compound is widely employed as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7][8][9] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and spatial orientation between the POI and the E3 ligase, which is crucial for the formation of a stable ternary complex.[7][8] The polyethylene (B3416737) glycol (PEG) component of the linker enhances the molecule's solubility and can influence its pharmacokinetic properties.[7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC Mechanism of Action

Experimental Protocols

Due to the lack of specific published experimental data for certain properties of this compound, the following section outlines generalized protocols that can be adapted by researchers to determine these key parameters.

Determination of pKa via Potentiometric Titration

The pKa of the carboxylic acid in the parent compound, 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid, can be determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh and dissolve a sample of 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid in deionized water to a known concentration (e.g., 0.01 M).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place the solution of the acid in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Add the strong base titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

Aqueous Solubility Assay

The aqueous solubility of this compound can be determined using a shake-flask method followed by quantification with a suitable analytical technique.

Methodology:

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of purified water in a sealed container.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear supernatant. As the molecule lacks a strong chromophore, direct UV-Vis spectrophotometry may not be suitable. Alternative methods could include:

      • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a universal detection method suitable for non-volatile compounds without a UV chromophore.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration by integrating the signal of a characteristic proton against a known concentration of an internal standard.

Solubility_Assay_Workflow Start Start: Excess Compound Add_Solvent Add Known Volume of Water Start->Add_Solvent Equilibrate Equilibrate (e.g., 24h at 25°C) with Agitation Add_Solvent->Equilibrate Separate Separate Solid and Liquid (Centrifugation/Filtration) Equilibrate->Separate Supernatant Collect Saturated Supernatant Separate->Supernatant Quantify Quantify Concentration (e.g., HPLC-ELSD or qNMR) Supernatant->Quantify End Result: Aqueous Solubility Quantify->End

References

In-Depth Technical Guide: Hydroxy-PEG2-CH2COONa as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG2-CH2COONa, also known by its IUPAC name sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate, is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. Specifically, it serves as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This guide provides a comprehensive overview of the molecular properties of this compound, general protocols for its application in PROTAC synthesis, and the underlying mechanism of action.

Core Molecular Data

A clear understanding of the physicochemical properties of this compound is fundamental for its application in the rational design of PROTACs. The key molecular data is summarized below.

PropertyValueSource
Molecular Formula C6H11NaO5
Molecular Weight 186.14 g/mol
IUPAC Name sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate
CAS Number 42588-76-1
Synonyms HO-PEG2-CH2COONa, [2-(2-Hydroxyethoxy)ethoxy]acetic acid sodium salt

Role in PROTAC Design and Synthesis

The linker component of a PROTAC is a critical determinant of its biological activity. It bridges the target protein-binding ligand (the "warhead") and the E3 ubiquitin ligase-binding ligand (the "anchor"). The length, flexibility, and hydrophilicity of the linker, such as that provided by this compound, are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The polyethylene (B3416737) glycol (PEG) moiety of this compound imparts several advantageous properties to a PROTAC molecule:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large and complex molecules.

  • Improved Cell Permeability : By masking the hydrophobicity of the ligands, PEG linkers can potentially enhance the passive diffusion of PROTACs across cell membranes.

  • Optimal Spatial Orientation : The flexibility of the PEG linker allows for the necessary conformational adjustments to achieve the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.

Experimental Protocols

While specific protocols are highly dependent on the nature of the warhead and E3 ligase ligand, the following outlines a general workflow for the synthesis of a PROTAC utilizing a PEG linker like this compound (in its carboxylic acid form, HO-PEG2-CH2COOH, prior to deprotonation).

General Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by subsequent coupling to the second ligand.

Step 1: Coupling of the First Ligand to the PEG Linker

  • Activation of the Carboxylic Acid : Dissolve the first ligand containing a carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a peptide coupling reagent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA, triethylamine) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction : To the activated ligand solution, add the amine-functionalized PEG linker (or vice versa if the functionalities are swapped).

  • Allow the reaction to proceed at room temperature, typically for several hours to overnight. Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification : Once the reaction is complete, perform an appropriate aqueous work-up to remove excess reagents and byproducts. The crude product is then purified, typically by flash column chromatography.

Step 2: Coupling of the Second Ligand

  • The purified product from Step 1, which now contains the first ligand attached to the PEG linker, is then coupled to the second ligand using a similar amide bond formation strategy as described in Step 1.

  • The choice of activating agents and reaction conditions will depend on the specific functional groups present on the second ligand and the linker-ligand intermediate.

  • Final Purification : The final PROTAC molecule is purified to a high degree of purity, often using preparative high-performance liquid chromatography (HPLC). The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.

PROTAC Workflow Diagram

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_testing Biological Evaluation ligand1 Target Protein Ligand (with reactive group) coupling1 Intermediate: Ligand1-Linker ligand1->coupling1 Coupling Reaction (e.g., Amide bond formation) linker Hydroxy-PEG2-CH2COOH (Bifunctional Linker) linker->coupling1 ligand2 E3 Ligase Ligand (with reactive group) coupling2 Final PROTAC Molecule ligand2->coupling2 coupling1->coupling2 Coupling Reaction (e.g., Amide bond formation) protac_molecule Purified PROTAC cell_culture Cell Culture with Target Protein protac_molecule->cell_culture Treatment analysis Quantify Target Protein Degradation (DC50, Dmax) cell_culture->analysis Cell Lysis & Western Blot

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC utilizing a PEG linker.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC is to induce the degradation of a specific target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

Signaling Pathway Diagram

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled Release Ub Ubiquitin (Ub) E2 E2 Ubiquitin- Conjugating Enzyme Ub->E2 Charged E2->Ternary Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degradation_Products Amino Acids Proteasome->Degradation_Products Releases

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The process can be summarized in the following steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination : The formation of this complex brings the E3 ligase in close proximity to the POI. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.

  • Recycling : The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and is released to induce the degradation of another target protein molecule, thus acting catalytically.

Conclusion

This compound is a valuable building block in the development of PROTACs. Its well-defined structure, hydrophilicity, and bifunctional nature make it a versatile linker for connecting a wide range of target-binding and E3 ligase-recruiting ligands. The rational incorporation of such PEG linkers is a key consideration in the design of effective and drug-like protein degraders. Further research into the optimization of linker length and composition will continue to be a critical aspect of advancing the field of targeted protein degradation.

Navigating the Solubility Landscape of Hydroxy-PEG2-CH2COONa in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solubility characteristics of Hydroxy-PEG2-CH2COONa, a short-chain polyethylene (B3416737) glycol (PEG) derivative of significant interest in bioconjugation, drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). While specific quantitative solubility data for this compound remains proprietary or not widely published, this document synthesizes available information on the solubility of similar PEG compounds and outlines a general methodology for its determination.

Core Concepts: Understanding PEG Solubility

Polyethylene glycol and its derivatives are known for their versatile solubility profiles. Their amphiphilic nature, arising from the hydrophilic ether backbone and the nature of their end-groups, allows them to be soluble in a wide range of solvents. Generally, PEGs are highly soluble in water and many organic solvents.[1][2]

The solubility of a specific PEG derivative like this compound is influenced by several factors:

  • Molecular Weight: Shorter PEG chains, such as the PEG2 moiety in the target compound, tend to have broader solubility in organic solvents compared to their high molecular weight counterparts.

  • End-Group Functionality: The terminal hydroxyl (-OH) and sodium carboxylate (-COONa) groups of this compound introduce polarity, which significantly impacts its interaction with different solvents. The sodium salt form generally enhances aqueous solubility.

  • Solvent Polarity: The principle of "like dissolves like" is central. Polar solvents are more likely to dissolve polar molecules, while nonpolar solvents are better for nonpolar molecules.

Qualitative Solubility Profile

Based on general knowledge of PEG derivatives, a qualitative summary of the expected solubility of this compound in common organic solvents is presented below. It is crucial to note that this is a predictive assessment and empirical testing is necessary for quantitative determination.

Organic SolventExpected Qualitative SolubilityRationale
Methanol (B129727) SolubleAs a polar protic solvent, methanol can engage in hydrogen bonding with the hydroxyl and carboxylate groups, and the ether oxygens of the PEG chain.[2]
Ethanol Soluble to Moderately SolubleSimilar to methanol, but its slightly lower polarity might result in reduced solubility compared to methanol.
Dimethylformamide (DMF) SolubleA polar aprotic solvent with a high dielectric constant, capable of solvating the sodium cation and interacting with the polar functional groups of the molecule.[1]
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent, well-known for its ability to dissolve a wide range of organic compounds, including salts.[1]
Chloroform SolubleA moderately polar solvent that can interact with the PEG backbone.[1]
Dichloromethane (DCM) SolubleSimilar to chloroform, it is a common solvent for PEG derivatives.[2]
Toluene Less SolubleA nonpolar aromatic solvent, expected to have limited interaction with the highly polar sodium carboxylate group. Heating may improve solubility.[1]
Hexane InsolubleA nonpolar aliphatic solvent, generally a poor solvent for polar compounds like PEGs.[3]
Diethyl Ether InsolubleA nonpolar solvent in which PEGs are typically insoluble and is often used for precipitation of PEG derivatives from organic solutions.[3]

Experimental Protocol for Solubility Determination

For a precise quantitative assessment of solubility, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Organic solvent of interest (e.g., Methanol, DMF, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument (e.g., UV-Vis spectrophotometer if the compound has a chromophore or can be derivatized)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of dissolved this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100mL.

Visualization of a Key Application: PROTAC Drug Design

The solubility of PEG linkers like this compound is a critical parameter in the design and efficacy of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's properties, including its solubility, influence the overall solubility of the PROTAC, its cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4][5][6]

The following diagram illustrates the crucial role of the PEG linker in the PROTAC workflow.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_cellular Cellular Activity POI_Ligand Protein of Interest (POI) Ligand PROTAC Synthesized PROTAC POI_Ligand->PROTAC Linker Attachment E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC PEG_Linker This compound (Soluble Linker) PEG_Linker->PROTAC Cell_Membrane Cell Membrane PROTAC->Cell_Membrane Improved Permeability (due to linker properties) Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) Cell_Membrane->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degradation Signal

Caption: Workflow illustrating the role of a soluble PEG linker in PROTAC design and mechanism of action.

Conclusion

References

In-Depth Technical Guide: Hydroxy-PEG2-CH2COONa in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Hydroxy-PEG2-CH2COONa, a bifunctional molecule increasingly utilized in targeted protein degradation. The core focus of this document is its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide will cover the chemical properties, supplier information, and the strategic role of this linker in the design and function of PROTACs. While specific quantitative data for PROTACs incorporating this exact linker is not extensively available in peer-reviewed literature, this guide will provide general experimental protocols and the established principles of using short polyethylene (B3416737) glycol (PEG) linkers in PROTAC development.

Compound Identification and Properties

Chemical Name: Sodium 2-(2-(2-hydroxyethoxy)ethoxy)acetate

Synonyms: this compound, HO-PEG2-CH2COONa

CAS Number: 42588-76-1 is the most consistently cited CAS number for this compound. Another reported CAS number is 51951-04-3.

Molecular Formula: C6H11NaO5

Molecular Weight: Approximately 186.14 g/mol

Structure:

Physicochemical Properties
PropertyValue
Appearance White to off-white powder or solid
Solubility Soluble in water and other polar solvents.
Purity Typically >95% as offered by suppliers.
Storage Recommended storage at -20°C for long-term stability.

Supplier Information

A number of chemical suppliers offer this compound for research and development purposes. The following table lists some of the known suppliers. It is recommended to request a certificate of analysis from the supplier to ensure the quality and purity of the compound.

SupplierWebsite
MedChemExpress--INVALID-LINK--
ChemScene--INVALID-LINK--
BLD Pharm--INVALID-LINK--
BroadPharm--INVALID-LINK--
PurePEG--INVALID-LINK--
Chemsrc--INVALID-LINK--

Role in PROTAC Design and Function

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical element that influences the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.[1][2]

This compound serves as a short, hydrophilic linker. The inclusion of a PEG unit, even a short one, can offer several advantages in PROTAC design:

  • Enhanced Solubility: The ether oxygens in the PEG chain can act as hydrogen bond acceptors, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, short PEG chains can adopt conformations that shield their polar surface area, potentially aiding in passive diffusion across the cell membrane.

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to unproductive binding. The PEG2 unit provides a defined length and degree of flexibility that can be optimal for certain target-E3 ligase pairs.

The terminal hydroxyl and carboxylate groups on this compound provide versatile handles for conjugation to the target and E3 ligase ligands through standard chemical reactions.

PROTAC Mechanism of Action

The fundamental role of a PROTAC is to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism

Experimental Protocols

General PROTAC Synthesis Workflow

The synthesis of a PROTAC typically involves the coupling of the POI ligand, the linker, and the E3 ligase ligand. The bifunctional nature of this compound allows for sequential conjugation.

Synthesis_Workflow Start Start Materials: - POI Ligand - E3 Ligase Ligand - this compound Step1 Step 1: Couple POI Ligand to Linker (e.g., Esterification or Amidation) Start->Step1 Intermediate1 Intermediate: POI-Linker Conjugate Step1->Intermediate1 Step2 Step 2: Couple E3 Ligase Ligand to Intermediate (e.g., Amidation) Intermediate1->Step2 Purification Purification (e.g., HPLC) Step2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC Characterization Characterization (e.g., NMR, MS) Final_PROTAC->Characterization

Protocol: Amide Bond Formation

This is a common method for coupling the carboxylic acid group of the linker to an amine on one of the ligands.

Reagents and Materials:

  • This compound

  • Amine-containing ligand (POI or E3 ligase ligand)

  • Coupling agent (e.g., HATU, HBTU)

  • Amine base (e.g., DIPEA, TEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (1.2 equivalents) and the amine base (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product into an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol: Western Blot for Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Normalize the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibodies.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation) can be calculated.

Quantitative Data and Structure-Activity Relationships

While specific quantitative data for PROTACs using this compound is not available in the cited literature, studies on PROTACs with other short PEG linkers have established some general principles regarding the structure-activity relationship (SAR):

  • Linker Length: The optimal linker length is highly dependent on the specific target and E3 ligase pair. A systematic variation of the PEG linker length (e.g., PEG1, PEG2, PEG3, etc.) is often necessary to identify the most potent PROTAC.

  • Linker Composition: The inclusion of the hydrophilic PEG motif generally improves the solubility and can positively impact the pharmacokinetic properties of the PROTAC.

  • Attachment Points: The points at which the linker is attached to the two ligands are critical. The linker should be connected at a position that does not significantly impair the binding affinity of the ligands for their respective proteins.

The following table presents hypothetical data to illustrate how quantitative results for a series of PROTACs with varying linker lengths might be presented.

PROTAC IDLinkerDC50 (nM)Dmax (%)
PROTAC-1PEG115085
PROTAC-2 PEG2 50 95
PROTAC-3PEG310090
PROTAC-4PEG425080

This is example data and does not represent actual experimental results for a PROTAC using this compound.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its defined length, hydrophilicity, and bifunctional nature make it a versatile building block for connecting a target-binding ligand to an E3 ligase-recruiting moiety. While the publicly available data on PROTACs incorporating this specific linker is limited, the general principles of PROTAC design and the established roles of short PEG linkers provide a strong foundation for its application in targeted protein degradation research. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel PROTACs utilizing this and similar linkers. Further research is warranted to fully explore the potential of this compound in the development of new therapeutics.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology that induces the degradation of specific proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing its biological activity, physicochemical properties, and pharmacokinetic profile.[1][3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design. Their inherent hydrophilicity, flexibility, and tunable length offer a powerful toolkit to overcome common challenges in PROTAC development, such as poor solubility and low cell permeability.[2][] This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in PROTAC design and function, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][5] A PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5][7] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[6][7][8] This event-driven, catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[3]

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary polyUb_POI Poly-ubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Proteasome->PROTAC Release Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

The Critical Role of the PEG Linker

The linker is a key contributor to the overall success of a PROTAC, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[1][3] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several distinct advantages.

Enhancing Solubility and Physicochemical Properties

A primary challenge in PROTAC development is their frequent high molecular weight and lipophilicity, often leading to poor aqueous solubility.[2] PEG linkers are inherently hydrophilic and can significantly improve the water solubility of PROTAC molecules, enhancing their compatibility with physiological environments.[1][] This "solubility buffering" effect helps prevent the aggregation that can be pernicious for large molecules.

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can be advantageous.[2] PEG chains can adopt folded conformations, which may shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane—a phenomenon known as the "chameleon effect".[2][3] However, excessive PEGylation can negatively impact cellular uptake, necessitating empirical optimization for each system.[2]

Impact of Linker Length on Ternary Complex and Efficacy

The length of the linker is a critical parameter that must be optimized for each POI-E3 ligase pair.[3][9]

  • Too short: A short linker may cause steric hindrance, preventing the formation of a stable and productive ternary complex.[][10]

  • Too long: An excessively long linker can lead to an entropic penalty upon binding and may result in unproductive binding modes, reducing degradation efficiency.[3][11]

  • Optimal length: A linker of optimal length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and improves degradation efficacy.[3][9]

Systematic variation of PEG linker length is a common strategy to identify the optimal construct for potent and efficient protein degradation.

Quantitative Data on PEG Linker Length and PROTAC Performance

The optimal PEG linker length is target-dependent and must be determined empirically. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on key degradation parameters: half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).

Table 1: Influence of PEG Linker Length on BRD4 Degradation (Data compiled from publicly available research for illustrative purposes)

PROTAC ConstructLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Line
BRD4 Degrader A2-PEG units25>90HeLa
BRD4 Degrader B3-PEG units10>95HeLa
BRD4 Degrader C4-PEG units8>98HeLa
BRD4 Degrader D5-PEG units15>95HeLa
BRD4 Degrader E6-PEG units30>90HeLa

Table 2: Influence of PEG Linker Length on BTK Degradation (Data compiled from publicly available research for illustrative purposes)

PROTAC ConstructLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Line
BTK Degrader X3-PEG units15.2~85Mino
BTK Degrader Y4-PEG units5.8>90Mino
BTK Degrader Z5-PEG units1.7>95Mino
BTK Degrader W6-PEG units9.3>90Mino

Experimental Protocols for PROTAC Characterization

Evaluating the efficacy of a PROTAC requires a suite of robust biochemical and cellular assays. Below are detailed protocols for key experiments.

Western Blot for Quantifying Protein Degradation

Western blotting is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[1][12]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[1]

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).[1]

    • Incubate for a predetermined time (e.g., 18-24 hours) at 37°C.[1]

  • Cell Lysis:

    • After incubation, aspirate the medium and wash cells twice with ice-cold PBS.[1]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[1]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same concentration with lysis buffer.

  • SDS-PAGE and Transfer:

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[1][6]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[3]

    • Capture the signal using a digital imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of degradation relative to the vehicle control and plot dose-response curves to determine DC₅₀ and Dₘₐₓ values.[1]

Biophysical Assays for Ternary Complex Characterization

Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for this purpose.

SPR provides real-time kinetic data (association/on-rate, kₐ; dissociation/off-rate, kₔ) and affinity data (dissociation constant, Kₐ) for binary and ternary complex formation.[13]

Methodology:

  • Immobilization:

    • Immobilize a purified, tagged E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.[13]

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases in real-time.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine kₐ, kₔ, and the binary Kₐ.

  • Ternary Interaction Analysis:

    • Prepare solutions containing a fixed, near-saturating concentration of the purified POI mixed with a series of concentrations of the PROTAC.[13]

    • Inject these pre-incubated mixtures over the immobilized E3 ligase surface.

    • Monitor the association and dissociation to measure the kinetics of the ternary complex.

    • Fit the data to determine the ternary Kₐ.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = Kₐ (binary) / Kₐ (ternary).[13]

    • An α > 1 indicates positive cooperativity, suggesting the POI enhances the binding of the PROTAC to the E3 ligase. An α < 1 indicates negative cooperativity.

ITC measures the heat change upon binding, providing thermodynamic data (binding affinity Kₐ, enthalpy ΔH, and stoichiometry n).

Methodology:

  • Sample Preparation:

    • Prepare purified E3 ligase and POI proteins, and the PROTAC compound in identical, degassed buffer to minimize heats of dilution.

  • Binary Titration (PROTAC into E3 Ligase):

    • Place the E3 ligase solution in the ITC sample cell.

    • Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.

    • Perform a series of injections of the PROTAC into the E3 ligase solution.

    • Analyze the resulting heat changes to determine the binary Kₐ₁ and ΔH₁.

  • Binary Titration (PROTAC into POI):

    • Repeat the process by titrating the PROTAC into the POI solution to determine the binary Kₐ₂ and ΔH₂.

  • Ternary Titration:

    • Place the E3 ligase solution, pre-saturated with the POI, into the sample cell.

    • Titrate the PROTAC into this pre-formed binary complex.

    • Analyze the data to determine the apparent Kₐ for ternary complex formation.

  • Data Analysis:

    • The data provides a complete thermodynamic profile of the interactions, allowing for the calculation of cooperativity.

PROTAC Development and Evaluation Workflow

The development of an effective PROTAC is an iterative process involving design, synthesis, and comprehensive evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval Evaluation Cascade A Select POI and E3 Ligase B Identify/Design Ligands (POI binder & E3 binder) A->B C Design Linker Library (Vary PEG Length) B->C D Synthesize PROTAC Library C->D E Biochemical Assays (SPR, ITC) D->E F Cellular Degradation Assay (Western Blot, DC50/Dmax) E->F G Assess Permeability & Physicochemical Properties F->G H Lead Optimization G->H H->C Iterate Design I In Vivo Studies H->I

Figure 2: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs. They provide a strategic means to improve challenging physicochemical properties like solubility while offering the requisite flexibility and length to enable the formation of stable, productive ternary complexes.[2][8] The optimal PEG linker length is a critical parameter that must be empirically determined through systematic synthesis and evaluation using a cascade of biochemical and cellular assays.[11] As the field of targeted protein degradation matures, the "trial and error" approach to linker design is increasingly being supplemented by rational, structure-guided strategies. A thorough understanding of the role of PEG linkers, combined with robust quantitative evaluation, will continue to empower researchers to unlock the full therapeutic potential of PROTACs.

References

An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation Using PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, harnesses the cell's own machinery to eliminate it entirely.[1][2] This approach of targeted protein degradation (TPD) offers several advantages over traditional occupancy-driven inhibitors. PROTACs can be effective at sub-stoichiometric concentrations due to their catalytic mechanism of action, can target proteins previously considered "undruggable" that lack defined active sites, and may overcome drug resistance mechanisms associated with target mutation.[1][3][4]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which brings the protein degradation machinery into close proximity with the target, leading to its destruction.[5]

Figure 1: General structure of a PROTAC molecule.

The Ubiquitin-Proteasome System (UPS)

PROTAC technology hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[7] The UPS is a highly regulated process responsible for maintaining protein homeostasis by degrading misfolded or no-longer-needed proteins.[7][8] This process involves a three-step enzymatic cascade:

  • Ubiquitin Activation (E1): An E1 activating enzyme uses ATP to form a high-energy thioester bond with a small regulatory protein called ubiquitin.[8][9]

  • Ubiquitin Conjugation (E2): The activated ubiquitin is transferred to an E2 conjugating enzyme.[9]

  • Ubiquitin Ligation (E3): An E3 ubiquitin ligase recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.[8][9]

This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which acts as a recognition signal for the 26S proteasome.[7] The proteasome is a large, multi-subunit protease complex that unfolds, deubiquitinates, and degrades the tagged protein into small peptides.[7][9]

UPS_Pathway Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP ATP ATP->E1 Activation E2 E2 Conjugating Enzyme E1->E2 Transfer E3 E3 Ligase E2->E3 Binding Target Target Protein E3->Target Ubiquitination Target->E3 Recognition PolyUb_Target Polyubiquitinated Target Protein Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Figure 2: The Ubiquitin-Proteasome System (UPS) pathway.

Mechanism of Action of PROTACs

The catalytic cycle of a PROTAC begins with its entry into the cell. Once inside, it orchestrates a series of events leading to the degradation of the target protein.[10]

  • Binary Complex Formation: The PROTAC first binds to either the target protein (POI) or the E3 ligase, forming a binary complex.

  • Ternary Complex Formation: This binary complex then recruits the other partner, resulting in the formation of a critical POI-PROTAC-E3 ligase ternary complex.[5] The stability and conformation of this complex are crucial for degradation efficiency.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to the surface lysine residues of the POI, forming a polyubiquitin chain.[5]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[10]

  • Recycling: After the POI is degraded, the PROTAC is released and can initiate another cycle of degradation, enabling it to act catalytically at low concentrations.[10]

PROTAC_Mechanism cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI 1a. Binds POI E3 E3 Ligase PROTAC->E3 1b. Binds E3 Ternary POI-PROTAC-E3 POI->Ternary E3->Ternary 2. Forms Ternary Complex Ternary->PROTAC 5. Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI E2_Ub E2-Ub E2_Ub->Ternary 3. Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome 4. Degradation Peptides Degraded Peptides Proteasome->Peptides

Figure 3: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data Presentation

The efficacy of PROTACs is typically characterized by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[11] DC50 represents the potency of the PROTAC, while Dmax indicates the extent of degradation achievable.[11]

Table 1: Performance of ARV-110 (Bavdegalutamide) - Androgen Receptor (AR) Degrader

Cell Line Cancer Type DC50 (nM) Dmax (%) Reference(s)
VCaP Prostate Cancer ~1 >90 [12][13][14][15]

| LNCaP | Prostate Cancer | <1 | >98 (ARCC-4) |[14][16] |

Table 2: Performance of ARV-471 (Vepdegestrant) - Estrogen Receptor (ER) Degrader

Cell Line Cancer Type DC50 (nM) Dmax (%) Reference(s)
MCF-7 Breast Cancer 0.9 - 2.0 >90 [17][18][19][20]

| T47D | Breast Cancer | ~2.0 | Not Reported |[18][19] |

Table 3: Performance of MZ1 - BET Bromodomain (BRD4) Degrader

Cell Line Target Protein DC50 (nM) Dmax (%) Reference(s)
HeLa BRD4 2-20 >90 [5]

| 22Rv1 | BRD4 | 13 | Not Reported |[5] |

Experimental Protocols

A robust pipeline of biochemical and cellular assays is required to characterize and optimize PROTAC molecules.

PROTAC_Workflow cluster_design Design & Synthesis cluster_biophys Biophysical & Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Evaluation Design 1. Target Selection & PROTAC Design Synth 2. Chemical Synthesis Design->Synth Binary 3. Binary Binding Assays (SPR, ITC, FP) Synth->Binary Ternary 4. Ternary Complex Formation (SPR, AlphaLISA, TR-FRET) Binary->Ternary Ub 5. In Vitro Ubiquitination Assay Ternary->Ub Deg 6. Protein Degradation (Western Blot, ICW, MS) Ub->Deg Pheno 7. Phenotypic Assays (Viability, Apoptosis) Deg->Pheno PKPD 8. PK/PD Studies Pheno->PKPD Efficacy 9. Xenograft Models PKPD->Efficacy Efficacy->Design Optimization Loop

Figure 4: General experimental workflow for PROTAC discovery and evaluation.

Protocol 1: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time, providing kinetic data (kon, koff) and affinity (KD) for both binary and ternary complex formation.[19][21][22]

Objective: To quantify the kinetics and affinity of the POI-PROTAC-E3 ligase ternary complex and determine cooperativity (α).

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., Series S Sensor Chip NTA or SA)

  • Purified, tagged E3 ligase complex (e.g., His-tagged VCB)

  • Purified POI

  • PROTAC of interest dissolved in DMSO

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface according to the manufacturer's instructions (e.g., via His-capture on an NTA chip or streptavidin-biotin coupling).[20][22]

  • Binary Interaction Analysis (PROTAC + E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and calculate the affinity (KD_binary).[20] Use a multi-cycle kinetic format.

  • Ternary Interaction Analysis (PROTAC + POI + E3 Ligase):

    • Prepare a dilution series of the PROTAC. To each PROTAC concentration, add a constant, near-saturating concentration of the POI (typically 20-50 fold excess over the PROTAC-POI binary KD).[21] Incubate briefly to allow for binary complex formation.

    • Inject the PROTAC-POI mixtures over the immobilized E3 ligase surface.[20] A single-cycle kinetic format is often preferred to maintain surface stability.[22]

    • Measure the ternary binding kinetics and calculate the affinity (KD_ternary).

  • Data Analysis:

    • Process the sensorgrams using the instrument's evaluation software, applying a 1:1 binding model.

    • Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary .[22]

      • α > 1 indicates positive cooperativity (ternary complex is more stable).

      • α < 1 indicates negative cooperativity.

      • α = 1 indicates no cooperativity.

Protocol 2: Target Ubiquitination by Immunoprecipitation and Western Blot

This protocol verifies that the PROTAC induces ubiquitination of the target protein in a cellular context.

Objective: To detect polyubiquitinated POI in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the POI

  • PROTAC of interest and proteasome inhibitor (e.g., MG132)

  • Denaturing Lysis Buffer (e.g., RIPA buffer with 1% SDS)

  • Dilution Buffer (Lysis buffer without SDS)

  • Primary antibody against the POI

  • Primary antibody against Ubiquitin (e.g., P4D1 or FK2)

  • Protein A/G agarose (B213101) or magnetic beads

  • Standard Western blot reagents and equipment

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with the PROTAC at various concentrations for a defined period (e.g., 1-4 hours). In the final hours of treatment, add a proteasome inhibitor like MG132 (e.g., 10-20 µM) to allow ubiquitinated proteins to accumulate.[23]

  • Cell Lysis under Denaturing Conditions:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cell pellet in a small volume of denaturing lysis buffer (e.g., 100 µL of RIPA + 1% SDS).[23]

    • Immediately boil the lysate for 10-15 minutes to disrupt protein-protein interactions and inactivate deubiquitinases (DUBs).[23]

  • Immunoprecipitation (IP):

    • Dilute the denatured lysate 10-fold with dilution buffer (to reduce SDS concentration to ~0.1%) and clarify by centrifugation.[23]

    • Incubate the clarified lysate with a primary antibody against the POI overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-3 hours to capture the immune complexes.

    • Wash the beads extensively with wash buffer (e.g., RIPA without SDS) to remove non-specific binders.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated POI.

    • A high-molecular-weight smear or laddering pattern above the band for the unmodified POI indicates successful ubiquitination.

Protocol 3: Protein Degradation Quantification by In-Cell Western (ICW)

The ICW is a moderate-throughput, plate-based immunofluorescence assay for quantifying protein levels directly in fixed cells, offering an alternative to traditional Western blotting.[1][2]

Objective: To determine the DC50 and Dmax of a PROTAC by quantifying the reduction in target protein levels.

Materials:

  • 96- or 384-well black-walled imaging plates

  • PROTAC of interest

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

  • Primary antibody against the POI

  • Primary antibody for normalization (e.g., anti-Actin or anti-Tubulin)

  • Species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD)

  • Near-infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black-walled plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a desired time (e.g., 24 hours). Include vehicle (DMSO) controls.

  • Fixation and Permeabilization:

    • Aspirate the media and wash cells gently with PBS.

    • Fix the cells by adding Fixation Solution for 15-20 minutes at room temperature.

    • Wash the cells multiple times with PBS containing 0.1% Tween-20.

    • Permeabilize the cells by incubating with Permeabilization Buffer for 15-20 minutes.

  • Immunostaining:

    • Block non-specific binding by incubating the cells in Blocking Buffer for 1.5 hours at room temperature.

    • Incubate cells with a cocktail of the primary antibody against the POI and the primary antibody for normalization, diluted in blocking buffer, for 2 hours at room temperature or overnight at 4°C.

    • Wash the cells extensively.

    • Incubate cells with a cocktail of the corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash the cells a final time to remove unbound secondary antibodies.

  • Imaging and Data Analysis:

    • Scan the dry plate using a near-infrared imaging system in the 700 nm and 800 nm channels.

    • Quantify the integrated fluorescence intensity for each well in both channels.

    • Normalize the signal from the POI antibody (e.g., 800 nm channel) to the signal from the normalization protein antibody (e.g., 700 nm channel).

    • Calculate the percentage of protein remaining relative to the vehicle-treated controls.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

References

The Crucial Role of E3 Ligase Ligands in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTACs and the Central Function of E3 Ligase Ligands

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that eliminates disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3][4][5] The E3 ligase ligand is the cornerstone of a PROTAC's function, as it hijacks the cell's native protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of the target protein.[4][6]

The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success, directly influencing its degradation efficiency, selectivity, and overall therapeutic potential.[3][7] By bringing an E3 ligase in close proximity to the POI, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[1][5] This proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI, marking it for recognition and degradation by the 26S proteasome.[1][4][] While the human genome encodes over 600 E3 ligases, only a small fraction have been harnessed for PROTAC development, primarily due to the limited availability of well-characterized, high-affinity small molecule ligands.[1][3][4]

This guide provides a comprehensive technical overview of the function of E3 ligase ligands in PROTACs, detailing the most utilized and emerging ligases, quantitative comparisons of their performance, and detailed experimental protocols for their characterization.

Mechanism of Action: The E3 Ligase-PROTAC-Target Ternary Complex

The efficacy of a PROTAC is not merely dependent on the binary binding affinities of its ligands to the POI and the E3 ligase. Instead, the formation and stability of the ternary complex are paramount.[4] The E3 ligase ligand's role extends beyond simple recruitment; it influences the geometry and cooperativity of the ternary complex, which in turn dictates the efficiency of the subsequent ubiquitination and degradation.

The process can be summarized in the following steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a POI-PROTAC-E3 ligase ternary complex.[]

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to surface-accessible lysine residues on the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[]

  • Proteasomal Recognition and Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, while the PROTAC molecule is released and can engage in another catalytic cycle.[][9]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Activates E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Delivers Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Major E3 Ligase Ligands Utilized in PROTAC Development

While the repertoire of E3 ligase ligands is expanding, a few have dominated the field due to the availability of well-characterized small molecules.

Cereblon (CRBN) Ligands

Ligands for Cereblon (CRBN), a substrate receptor for the CUL4-RING E3 ubiquitin ligase (CRL4) complex, are derived from the thalidomide (B1683933) family of immunomodulatory drugs (IMiDs), including lenalidomide (B1683929) and pomalidomide.[4][5] These are among the most widely used E3 ligase ligands in PROTAC design.[4][5]

  • Advantages : Well-established chemistry, readily available building blocks, and generally smaller and more "drug-like" properties.[4] They have demonstrated high degradation efficiency for a wide range of targets.[4]

  • Disadvantages : Potential for off-target effects related to the inherent biology of CRBN.[4]

Von Hippel-Lindau (VHL) Ligands

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2VHL E3 ligase complex.[3] Ligands for VHL are typically peptidomimetic and derived from the hypoxia-inducible factor 1α (HIF-1α) peptide that VHL naturally recognizes.[1]

  • Advantages : High affinity and specificity for VHL, leading to potent PROTACs. The VHL/HIF-1α interaction is well-characterized structurally, aiding in rational design.

  • Disadvantages : VHL ligands are often larger and have higher peptide character than CRBN ligands, which can lead to poorer pharmacokinetic properties.

Other Established E3 Ligase Ligands
  • Mouse Double Minute 2 Homolog (MDM2) : MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor. Ligands such as nutlins have been used to recruit MDM2 in PROTACs.[1][3] While historically important, MDM2-recruiting PROTACs have seen less widespread use, potentially due to challenges with their larger size and less favorable drug-like properties.[3]

  • Inhibitor of Apoptosis Proteins (IAPs) : IAPs are a family of E3 ligases often overexpressed in cancer. Ligands based on compounds like bestatin (B1682670) have been developed to create IAP-recruiting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[1][3]

The Expanding Toolbox: Emerging E3 Ligase Ligands

A major focus in the field is to expand the range of usable E3 ligases to overcome limitations of the canonical recruiters, such as cell-type specific expression or acquired resistance.[1][10][11] This expansion offers the potential for tissue-specific or disease-specific protein degradation, which could enhance selectivity and reduce side effects.[3]

Recent discoveries have identified ligands for a variety of novel E3 ligases, including:

  • RNF114 : Natural products like nimbolide (B1678885) have been used as covalent ligands.[3][5]

  • KEAP1 : Both covalent and non-covalent ligands are being developed.[3][5]

  • DCAF Family (DCAF1, DCAF11, DCAF15, DCAF16) : Various small molecules have been identified to recruit these DDB1 and CUL4-associated factors.[1][3][5]

  • FEM1B : Covalent ligands such as EN106 have enabled the recruitment of this CUL2 E3 ligase.[1]

Quantitative Data Presentation

The efficacy of a PROTAC is quantitatively assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4] The following tables summarize comparative data for PROTACs utilizing different E3 ligase ligands against common oncology targets.

Table 1: Comparison of E3 Ligase Ligand Performance for BRD4 Degradation

Target ProteinE3 LigaseE3 Ligand TypePROTAC ExampleDC50 (nM)Dmax (%)Cell Line
BRD4CRBNPomalidomide-baseddBET1<1>9522Rv1
BRD4VHLVHL Ligand-basedMZ1~25>90HeLa
BRD4KEAP1Covalent LigandMS83<500>90MDA-MB-468
BRD4FEM1BCovalent LigandNJH-1-10625094231MFP

Data compiled from multiple sources for illustrative comparison.[1][4][10] Absolute values can vary based on specific experimental conditions.

Table 2: Comparison of E3 Ligase Ligand Performance for Kinase Degradation

Target ProteinE3 LigaseE3 Ligand TypePROTAC ExampleDC50 (nM)Dmax (%)Cell Line
BTKCRBNPomalidomide-basedP13I~5>95TMD8
BTKDCAF1DCAF1 binderDBt-10<100>90Cell lines with acquired resistance to CRBN-PROTACs
BCR-ABLFEM1BCovalent LigandNJH-2-142<500>90K562
PI3K/mTORCRBNPomalidomide-basedGP262PI3K: 11.2, mTOR: 45.4PI3K: 88.5, mTOR: 74.9HeLa

Data compiled from multiple sources for illustrative comparison.[1][12] This highlights the utility of novel E3 ligases in overcoming resistance.

Key Experimental Protocols

Characterizing the function of an E3 ligase ligand within a PROTAC requires a suite of biochemical and cell-based assays.

Cellular Protein Degradation Assay (Western Blot)

This is the most common method to determine a PROTAC's ability to degrade its target protein in a cellular context and to calculate DC50 and Dmax values.

Methodology:

  • Cell Culture and Treatment : Culture cells to the desired confluency. Treat the cells with a serial dilution of the PROTAC compound (and vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the total protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal loading.[9]

  • Sample Preparation : Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[9]

  • SDS-PAGE and Transfer : Separate the proteins by size via SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting :

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Quantification : Add a chemiluminescent substrate and capture the signal using an imaging system.[9] Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

  • Data Analysis : Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot this percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[9]

Western_Blot_Workflow Start Cell Culture Treatment Treat cells with PROTAC series Start->Treatment Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification (BCA) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (Target + Loading Control) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analysis Densitometry & Data Analysis (DC50, Dmax) Detect->Analysis End Results Analysis->End

Caption: A standard experimental workflow for Western Blot analysis.
In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the POI in a reconstituted system, confirming the mechanism of action.[13]

Methodology:

  • Reaction Setup : In a microcentrifuge tube, combine the following components from stock solutions: purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., CRL4-CRBN), the purified POI, biotinylated-ubiquitin, and ATP in an appropriate reaction buffer.[13][14]

  • PROTAC Addition : Add the PROTAC of interest (or DMSO as a vehicle control) to the reaction mixture. It is crucial to include control reactions, such as "No E1," "No E3," and "No PROTAC," to validate the results.[13]

  • Initiation and Incubation : Initiate the reaction by adding the final component (often E1 or ATP). Incubate the reaction at 30-37°C for a specified time (e.g., 60-90 minutes).

  • Quenching : Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection :

    • Western Blot : Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe with a primary antibody against the POI. A successful reaction will show a "ladder" of higher molecular weight bands above the unmodified POI, indicating polyubiquitination.[13] Alternatively, probing with streptavidin-HRP can detect all biotin-ubiquitinated species.

    • AlphaLISA : This is a high-throughput, no-wash alternative. For example, if the POI is GST-tagged, GSH-acceptor beads can be used to capture the POI, and streptavidin-donor beads will bind to the biotin-ubiquitin. Proximity of the beads due to ubiquitination results in a luminescent signal.[14]

Ternary Complex Formation Assays

Several biophysical techniques can be used to detect and quantify the formation of the POI-PROTAC-E3 ligase complex and to determine the cooperativity (α) of binding.

Methodology (Isothermal Titration Calorimetry - ITC):

  • Objective : To measure the binding affinities (KD) of the binary interactions (PROTAC-E3, PROTAC-POI) and the ternary interaction to calculate the cooperativity factor (α).[15]

  • Binary Titrations :

    • PROTAC to E3 Ligase : Place the purified E3 ligase in the ITC cell and titrate in the PROTAC from the injection syringe. Analyze the resulting heat changes to determine the binding affinity (KD1).[15]

    • PROTAC to POI : Similarly, place the purified POI in the cell and titrate in the PROTAC to determine KD2.[15]

  • Ternary Titration :

    • Place a pre-saturated complex of one protein partner (e.g., E3 ligase) with the PROTAC in the ITC cell.

    • Titrate in the second protein partner (the POI). The measured affinity reflects the formation of the ternary complex.

  • Data Analysis : The cooperativity factor (α) is calculated as the ratio of the binary binding affinities to the ternary affinity (α = KD1 * KD2 / KD,ternary). An α > 1 indicates positive cooperativity (the binding of one partner enhances the binding of the other), which is often a hallmark of an effective PROTAC.

Other common techniques include Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and cell-based assays like NanoBRET™, which measures bioluminescence resonance energy transfer upon complex formation in living cells.[15][16][17][]

Logical_Relationships cluster_design PROTAC Design & Evaluation E3_Ligand Choice of E3 Ligase Ligand (e.g., CRBN, VHL, Novel) Ternary_Complex Ternary Complex Formation (Stability & Cooperativity) E3_Ligand->Ternary_Complex POI_Ligand POI Ligand Affinity POI_Ligand->Ternary_Complex Linker Linker Composition & Length Linker->Ternary_Complex Ubiquitination POI Ubiquitination Efficiency Ternary_Complex->Ubiquitination Leads to Degradation Cellular Degradation (DC50 & Dmax) Ubiquitination->Degradation Results in

Caption: Key relationships in the design and evaluation of PROTACs.

Challenges and Future Directions

The field of targeted protein degradation is rapidly advancing, but challenges remain. A primary goal is the continued expansion of the E3 ligase toolbox.[3] Discovering high-quality ligands for more of the ~600 E3 ligases could unlock tissue-specific or tumor-specific degradation, dramatically improving therapeutic windows.[3] Furthermore, developing predictive models for ternary complex formation and degradation efficiency remains a key objective to streamline PROTAC design and reduce empirical optimization. As new E3 ligase ligands emerge, they provide powerful tools to overcome resistance to existing PROTACs and expand the scope of "undruggable" targets that can be eliminated.[1]

References

Methodological & Application

Application Notes and Protocols for Conjugating Hydroxy-PEG2-CH2COONa to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely established technique for enhancing the therapeutic properties of proteins.[1][2][3] By covalently attaching PEG chains to a protein, its hydrodynamic size is increased, which can lead to a longer in vivo half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2][4] This document provides a detailed, step-by-step guide for the conjugation of a specific PEG linker, Hydroxy-PEG2-CH2COONa, to a target protein.

The protocol described herein utilizes the well-established carbodiimide (B86325) chemistry, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the PEG linker.[5][6] The resulting NHS ester of the PEG is then reacted with primary amine groups (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the surface of the protein to form stable amide bonds.[7][8][9][10]

Experimental Workflow

The overall process for conjugating this compound to a protein involves four main stages: activation of the PEG linker, conjugation to the protein, purification of the PEGylated protein, and characterization of the final conjugate.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Purification cluster_3 Stage 4: Characterization A Dissolve this compound in Activation Buffer B Add EDC and NHS A->B C Incubate to form PEG-NHS ester B->C E Add activated PEG-NHS ester to protein solution C->E D Prepare Protein Solution in Reaction Buffer D->E F Incubate to allow conjugation reaction E->F G Quench Reaction F->G H Purify PEG-Protein Conjugate (e.g., SEC or IEX) G->H I Characterize Conjugate (e.g., UV-Vis, SDS-PAGE, Mass Spec) H->I

Figure 1: Overall experimental workflow for the conjugation of this compound to a protein.

Chemical Reaction Pathway

The conjugation chemistry involves a two-step process. First, the carboxylic acid of the PEG linker is activated with EDC and NHS to form a semi-stable NHS ester. This activated PEG is then reacted with primary amines on the protein to form a stable amide bond.

G cluster_0 Activation Step cluster_1 Conjugation Step PEG_COOH HO-PEG2-CH2COOH PEG_NHS HO-PEG2-CH2CO-NHS PEG_COOH->PEG_NHS Activation Buffer (pH 4.5-6.0) EDC_NHS EDC + NHS EDC_NHS->PEG_NHS PEG_Protein Protein-NH-CO-CH2-PEG2-OH PEG_NHS->PEG_Protein Reaction Buffer (pH 7.0-8.0) Protein_NH2 Protein-NH2 Protein_NH2->PEG_Protein

Figure 2: Chemical reaction pathway for the EDC/NHS mediated conjugation of this compound to a protein.

Materials and Reagents

  • This compound

  • Target Protein

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification System (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography columns and buffers)

  • Spectrophotometer

  • SDS-PAGE system

  • Deionized water

Experimental Protocols

Activation of this compound

This protocol describes the activation of the carboxylic acid group of the PEG linker using EDC and NHS.

  • Equilibrate all reagents to room temperature before use.

  • Prepare a 100 mg/mL stock solution of this compound in anhydrous DMSO.

  • In a clean reaction tube, add the desired amount of this compound from the stock solution to the Activation Buffer.

  • Add a 1.5-fold molar excess of EDC and NHS to the PEG solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Conjugation of Activated PEG to the Protein

This protocol details the reaction of the activated PEG-NHS ester with the primary amines of the target protein.

  • Prepare a solution of the target protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Add the freshly prepared activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG to protein should be optimized for each specific protein, with a starting point of a 20-fold molar excess of PEG.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes to ensure all unreacted PEG-NHS is hydrolyzed.

Purification of the PEGylated Protein

Purification is crucial to remove unreacted PEG, by-products, and any remaining unconjugated protein. Size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are commonly used methods.[][12][13][14]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the protein, the PEGylated protein will elute earlier than the unconjugated protein.[][13]

    • Equilibrate the SEC column with the Reaction Buffer.

    • Load the quenched reaction mixture onto the column.

    • Elute the proteins with the Reaction Buffer.

    • Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing peaks.

    • Pool the fractions containing the purified PEGylated protein.

  • Ion-Exchange Chromatography (IEX): This method separates proteins based on their net charge.[][12] PEGylation can shield the surface charges of the protein, altering its interaction with the IEX resin and allowing for separation from the native protein.[]

    • Choose an appropriate IEX resin (anion or cation exchange) based on the pI of the protein and the desired pH of the separation.

    • Equilibrate the column with a low-salt binding buffer.

    • Load the reaction mixture onto the column.

    • Wash the column with the binding buffer to remove unbound material.

    • Elute the bound proteins using a salt gradient.

    • Collect and analyze fractions to identify the purified PEGylated protein.

Characterization of the PEGylated Protein

After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and confirm its integrity.

  • UV-Vis Spectroscopy: The concentration of the PEGylated protein can be determined by measuring the absorbance at 280 nm.[15] The degree of PEGylation can be estimated if the PEG reagent has a unique absorbance, though this is not the case for this compound.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated protein will migrate slower on the gel.

  • Mass Spectrometry (MS): MS is a powerful technique to determine the exact molecular weight of the PEGylated protein and can be used to identify the number of attached PEG molecules and the sites of PEGylation.[4][16]

  • NMR Spectroscopy: Proton NMR can be used to quantify the degree of PEGylation by comparing the integrals of signals from the PEG and the protein.[17][18]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the conjugation protocol. These values may require optimization for specific proteins.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase the reaction rate but may also lead to aggregation.
Molar Ratio (PEG:Protein) 10:1 to 50:1The optimal ratio should be determined empirically for each protein to achieve the desired degree of PEGylation.[19]
Molar Ratio (EDC:PEG) 1.5:1A slight excess of EDC ensures efficient activation of the carboxylic acid.
Molar Ratio (NHS:PEG) 1.5:1A slight excess of NHS stabilizes the activated intermediate.
Activation pH 4.5 - 6.0This pH range is optimal for the EDC/NHS activation reaction.[20][21]
Conjugation pH 7.0 - 8.0This pH range is optimal for the reaction of NHS esters with primary amines.[7][8][9]
Activation Time 15 - 30 minutesSufficient time for the formation of the PEG-NHS ester.
Conjugation Time 2 hours at RT or Overnight at 4°CLonger incubation times can increase the degree of PEGylation.
Quenching Agent Conc. 50 - 100 mMEnsures complete hydrolysis of any remaining reactive NHS esters.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Conjugated with Hydroxy-PEG2-CH2COONa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in peptide chemistry and bioconjugation.

Introduction The conjugation of polyethylene (B3416737) glycol (PEG) to peptides, or PEGylation, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can increase serum half-life, improve stability, and reduce immunogenicity.[1][2] The purification of these conjugates is a critical step in the manufacturing process to isolate the desired product from unreacted starting materials, excess PEGylation reagent, and reaction byproducts.[2][3]

This application note provides a detailed protocol for the purification of peptides conjugated with a short, hydrophilic linker, Hydroxy-PEG2-CH2COONa, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a powerful technique for purifying PEGylated peptides because it can separate species based on hydrophobicity, allowing for the resolution of the PEGylated conjugate from the more polar unreacted peptide and other impurities.[][5] While challenges such as peak broadening can arise from the dispersity of longer PEG chains, the use of a discrete, short PEG2 linker simplifies the chromatographic profile.[6][7]

Experimental Workflow

The overall workflow for the purification of this compound conjugated peptides involves several key stages, from the initial crude reaction mixture to the final, purified product. The process is outlined in the diagram below.

HPLC_Purification_Workflow cluster_0 Pre-Purification cluster_1 HPLC Purification cluster_2 Post-Purification Crude Crude Reaction Mixture Prep Sample Preparation (Dissolution/Filtration) Crude->Prep Inject HPLC Injection Prep->Inject Separate Chromatographic Separation (RP-HPLC) Inject->Separate Collect Fraction Collection Separate->Collect Analysis Purity Analysis (Analytical HPLC, MS) Collect->Analysis Pool Pool Pure Fractions Analysis->Pool If Pure Lyophilize Solvent Removal (Lyophilization) Pool->Lyophilize Final Purified Peptide Lyophilize->Final

Caption: Workflow for RP-HPLC purification of PEGylated peptides.

Recommended Materials and Instrumentation

  • Reagents:

    • Crude this compound conjugated peptide

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Trifluoroacetic acid (TFA), HPLC grade

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler/manual injector, and UV detector

    • Analytical HPLC system for purity assessment

    • Mass Spectrometer (e.g., ESI-MS) for identity confirmation

    • Fraction collector

    • Lyophilizer (Freeze-dryer)

    • pH meter

    • Vortex mixer and centrifuge

    • Syringe filters (0.22 µm or 0.45 µm)

Detailed Experimental Protocol

1. Preparation of Mobile Phases

  • Mobile Phase A (Aqueous): Prepare a solution of 0.1% (v/v) TFA in HPLC-grade water. For 1 liter, add 1 mL of TFA to 999 mL of water. Degas the solution before use.

  • Mobile Phase B (Organic): Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile. For 1 liter, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution before use.

2. Sample Preparation

  • Dissolve the crude lyophilized peptide conjugate in a minimal amount of Mobile Phase A or a compatible solvent (e.g., water with a small percentage of ACN) to create a concentrated stock solution.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Centrifuge the sample solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to prevent column clogging.

3. HPLC Purification Method

The following table summarizes typical starting conditions for the purification. These parameters may require optimization depending on the specific properties of the peptide. Reversed-phase chromatography is the most common and effective method for this application.[5] C4 or C18 columns are generally suitable, with C18 providing stronger retention for more hydrophobic peptides and C4 being a good choice for larger or more hydrophobic PEGylated molecules.[1][8]

ParameterRecommended ConditionNotes
Column Preparative C18 or C4, 5-10 µm particle sizeChoice depends on peptide hydrophobicity. C4 is often preferred for PEGylated species to avoid excessive retention.[1][8]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[8]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the standard organic modifier.
Flow Rate Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column)Adjust based on column manufacturer's recommendations.
Detection 214 nm and 280 nm214 nm detects the peptide backbone; 280 nm detects aromatic residues (Tyr, Trp).[9]
Column Temp. 25-45 °CElevated temperatures (e.g., 45 °C) can sometimes improve peak shape and resolution.[1][8]
Gradient 5-65% Mobile Phase B over 30-60 minutesA shallow gradient (e.g., 0.5-1% B/min) typically yields better resolution.[10] Adjust the starting and ending %B based on initial analytical runs.
Injection Vol. VariableDepends on sample concentration and column loading capacity.

4. Running the Purification

  • Equilibrate the preparative column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes.

  • Inject the prepared sample onto the column.

  • Run the gradient method as defined above.

  • Monitor the chromatogram in real-time and use the fraction collector to collect peaks corresponding to the PEGylated peptide. The conjugated peptide is expected to elute later than the unconjugated, more polar parent peptide.

  • After the desired peak has eluted, run a high-organic wash (e.g., 95% B) to clean the column, followed by re-equilibration at starting conditions.

5. Post-Purification Analysis and Processing

  • Purity Analysis: Analyze a small aliquot from each collected fraction using analytical RP-HPLC with a rapid gradient. This will confirm the purity of each fraction.

  • Identity Confirmation: Confirm the molecular weight of the purified product using Mass Spectrometry to ensure it corresponds to the this compound conjugated peptide.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%).

  • Freeze the pooled solution using a dry ice/acetone bath or a freezer at -80 °C.

  • Lyophilize the frozen sample until all solvent is removed to obtain the purified peptide as a dry powder.

Troubleshooting

  • Poor Resolution: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) to improve separation between closely eluting species.[10] Also, consider trying a different column chemistry (C18 vs. C4).

  • Broad Peaks: This can be caused by the dispersity of the PEG chain, although less of an issue with a discrete PEG2 linker.[6] Other causes include column degradation, sample overload, or secondary interactions. Ensure TFA is present in the mobile phase and consider increasing the column temperature.[8]

  • Low Recovery: Peptides may adsorb irreversibly to the column. A high-organic wash after each run is crucial. Ensure the sample is fully solubilized before injection.

References

Application Note: Mass Spectrometry Analysis of Proteins Modified with Hydroxy-PEG2-CH2COONa

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein modification with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely utilized biopharmaceutical strategy to enhance the therapeutic properties of proteins. PEGylation can improve protein solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity.[1][2] The use of discrete PEG (dPEG®) reagents, such as Hydroxy-PEG2-CH2COONa, offers significant advantages over traditional polydisperse PEG mixtures by ensuring homogeneity of the final conjugate, which simplifies analysis and characterization.[3] This amine-reactive dPEG® reagent covalently attaches to primary amines, such as the N-terminus and the epsilon-amine group of lysine (B10760008) residues.[4]

Mass spectrometry (MS) is an indispensable tool for the comprehensive characterization of PEGylated proteins.[1][4] It allows for the determination of the extent of PEGylation, confirmation of the molecular weight of the conjugate, and identification of specific modification sites.[1][3] This application note provides detailed protocols for the analysis of proteins modified with this compound using both intact mass analysis and bottom-up proteomics approaches.

Key Applications

  • Drug Development: Improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.

  • Proteomics: Introducing a defined mass tag for protein quantification and identification.

  • Biomaterial Science: Modifying surfaces to reduce non-specific protein adsorption.

Experimental Workflow Overview

The overall workflow for the analysis of proteins modified with this compound involves several key stages, from the initial conjugation reaction to the final mass spectrometric analysis and data interpretation.

G cluster_0 Protein PEGylation cluster_1 Mass Spectrometry Analysis Protein Target Protein Conjugation Conjugation Reaction Protein->Conjugation PEG_Reagent This compound PEG_Reagent->Conjugation Purification Purification of PEGylated Protein Conjugation->Purification Intact_MS Intact Mass Analysis (Top-Down) Purification->Intact_MS Digestion Proteolytic Digestion Purification->Digestion Data_Analysis Data Analysis and Interpretation Intact_MS->Data_Analysis Peptide_Analysis Peptide Mapping (Bottom-Up) Digestion->Peptide_Analysis Peptide_Analysis->Data_Analysis

Caption: High-level workflow for PEGylation and subsequent mass spectrometry analysis.

Part 1: Intact Mass Analysis for Determining Degree of PEGylation

Intact mass analysis provides a rapid assessment of the success of the conjugation reaction and determines the distribution of different PEGylated species (e.g., unmodified, mono-PEGylated, di-PEGylated, etc.).[3]

Protocol: Intact Protein LC-MS Analysis
  • Sample Preparation:

    • Following the conjugation reaction, remove excess, unconjugated this compound using a suitable method such as size-exclusion chromatography (SEC) or centrifugal filters with an appropriate molecular weight cutoff (MWCO), for example, 50K MWCO for an IgG antibody.[3]

    • Buffer exchange the purified conjugate into a volatile buffer suitable for mass spectrometry, such as 10 mM ammonium (B1175870) acetate.[3]

    • Dilute the sample to a final concentration of 0.1-1.0 mg/mL in a solution of 0.1% formic acid in water/acetonitrile (B52724) (95:5, v/v).

  • Liquid Chromatography (LC) Parameters:

    • Column: Reversed-phase column suitable for protein analysis (e.g., C4, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-60 °C.

  • Mass Spectrometry (MS) Parameters (ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-500 °C.

    • Mass Range: 500-4000 m/z.

    • Data Acquisition: Acquire data in full scan mode. For improved spectral quality, especially with heterogeneous samples, post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can be beneficial.[5]

  • Data Analysis:

    • The raw ESI-MS spectrum will contain a series of multiply charged ions for each species present in the sample.

    • Deconvolute the raw spectrum using appropriate software (e.g., ProMass HR, BioAnalyst) to generate a zero-charge mass spectrum.[3][6]

    • Determine the mass of the unmodified protein and the masses of the PEGylated species. The mass difference should correspond to the mass of the this compound adduct.

    • Calculate the relative abundance of each species from the peak intensities in the deconvoluted spectrum.

Expected Results: Quantitative Data Summary

The table below summarizes hypothetical quantitative results from the intact mass analysis of a model protein (e.g., BSA) after PEGylation.

SpeciesObserved Mass (Da)Theoretical Mass (Da)Mass Difference (Da)Relative Abundance (%)
Unmodified Protein66430.266430.1N/A15.2
Mono-PEGylated66606.866606.7176.645.8
Di-PEGylated66783.566783.3353.4 (2 x 176.7)28.3
Tri-PEGylated66960.166959.9530.0 (3 x 176.7)10.7

Note: The mass of the this compound modification is approximately 176.6 Da (after reaction and loss of water).

Part 2: Peptide Mapping for Identification of PEGylation Sites

To identify the specific amino acid residues (lysines or N-terminus) that have been modified, a bottom-up proteomics approach is employed.[3][7] This involves the proteolytic digestion of the PEGylated protein followed by LC-MS/MS analysis of the resulting peptides.

Protocol: Bottom-Up Proteomics for Site Identification
  • Protein Denaturation, Reduction, and Alkylation:

    • To a 100 µg aliquot of the purified PEGylated protein, add urea (B33335) to a final concentration of 8 M.

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37 °C.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.

    • Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid and dry down in a vacuum centrifuge.

  • LC-MS/MS Parameters:

    • Resuspend the dried peptides in 0.1% formic acid in water.

    • Column: C18 analytical column (e.g., 75 µm x 15 cm, 2 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.

    • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60-120 minutes.

    • MS Acquisition (Orbitrap or similar high-resolution instrument):

      • Perform a full MS scan (e.g., resolution 60,000, mass range 350-1500 m/z).

      • Select the top 10-20 most intense precursor ions for fragmentation using Higher-energy Collisional Dissociation (HCD).

      • Acquire MS/MS spectra at a resolution of 15,000.

      • Use dynamic exclusion to prevent repeated fragmentation of the same peptide.

  • Data Analysis:

    • Process the raw data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut).

    • Search the MS/MS spectra against the protein sequence database, including the unmodified protein sequence.

    • Define the mass of the this compound modification (e.g., +176.6 Da) on lysine (K) and the protein N-terminus as a variable modification.

    • Identify the peptides that contain the mass shift and confirm the site of modification from the fragment ion series in the MS/MS spectrum.

Logical Diagram for Peptide Identification

The following diagram illustrates the logic used by search algorithms to identify a modified peptide.

G MS1 MS1 Scan: Detect Precursor Ion m/z Isolation Isolate Precursor Ion MS1->Isolation Top N intense ions MS2 MS2 Scan (HCD): Fragment Precursor Ion Isolation->MS2 Search Database Search: Match MS2 Spectrum MS2->Search Database Protein Sequence Database Database->Search Identification Identify Modified Peptide and Site of PEGylation Search->Identification Modification Define Variable Modification (+176.6 Da on K, N-term) Modification->Search

Caption: Logic for identifying modified peptides via LC-MS/MS and database searching.

Conclusion

The combination of intact mass analysis and bottom-up proteomics provides a comprehensive characterization of proteins modified with this compound. The use of a discrete PEG reagent simplifies the analysis by producing a homogeneous product. The protocols outlined in this application note offer a robust framework for researchers, scientists, and drug development professionals to accurately determine the degree of PEGylation and identify specific modification sites, ensuring the quality and consistency of the resulting bioconjugates.

References

Troubleshooting & Optimization

Technical Support Center: Hydroxy-PEG2-CH2COONa Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG2-CH2COONa conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the PEGylation process.

Troubleshooting Guide

This section addresses specific problems that may arise during your conjugation experiments, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inefficient Activation of PEG-COOH: The carboxylic acid group of this compound must be activated, typically with EDC and NHS, to form an amine-reactive NHS ester. This activation is highly pH-dependent.Ensure the activation step is performed in an amine-free buffer at an optimal pH of 4.5-6.0, such as MES buffer. Use a molar excess of EDC and NHS (typically 2-10 fold over the PEG reagent) to drive the reaction.
Hydrolysis of Activated PEG-NHS Ester: The NHS ester is susceptible to hydrolysis, especially at higher pH values, which renders it inactive.Prepare EDC and NHS solutions fresh immediately before use. Minimize the time between the activation and conjugation steps. Once the conjugation step begins (at pH 7.2-8.5), be aware that the half-life of the NHS ester decreases significantly.
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the target molecule for the activated PEG, reducing the yield of the desired conjugate.Use non-amine, non-carboxylate buffers. MES buffer is recommended for the activation step, and phosphate-buffered saline (PBS) is suitable for the conjugation step.
Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.Store EDC and NHS desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation.
Protein Precipitation or Aggregation High Degree of PEGylation: Excessive PEGylation can alter the solubility of the protein, leading to aggregation.Reduce the molar ratio of the PEG reagent to the protein. Optimize the reaction time and temperature to control the extent of modification.
pH Shift During Reaction: The addition of acidic or basic reagents can shift the pH of a weakly buffered solution, potentially causing the protein to precipitate if it is sensitive to pH changes.Ensure the reaction buffers have sufficient buffering capacity to maintain the desired pH throughout the activation and conjugation steps.
High EDC Concentration: In some instances, a very high concentration of EDC can lead to protein precipitation.If using a large excess of EDC and observing precipitation, try reducing the concentration while ensuring it is still in molar excess for efficient activation.
High Polydispersity (Multiple PEGylated Species) Molar Ratio of PEG to Protein is Too High: A large excess of the PEG reagent can lead to the formation of di-, tri-, and higher-PEGylated species, which may not be desired.Carefully control the stoichiometry of the reaction. Start with a lower molar excess of the PEG reagent and perform titration experiments to find the optimal ratio for the desired degree of PEGylation.
Multiple Reactive Sites on the Protein: Proteins often have multiple primary amines (N-terminus and lysine (B10760008) residues) available for conjugation, leading to a heterogeneous mixture of products.To achieve site-specific PEGylation, consider strategies such as N-terminal PEGylation at a controlled pH or protecting certain reactive groups.

Frequently Asked Questions (FAQs)

Q1: What is the first step in using this compound for conjugation to a protein?

A1: The terminal carboxylic acid of this compound is not reactive towards amines on its own. It must first be activated to form an amine-reactive intermediate. The most common method is a two-step reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to create a more stable NHS ester.

Q2: What is the optimal pH for the EDC/NHS activation and subsequent conjugation steps?

A2: The EDC/NHS reaction has two distinct pH optima. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent reaction of the newly formed PEG-NHS ester with the primary amines of the protein is most efficient at a pH of 7.2-8.5.

Q3: Which buffers should I use for the activation and conjugation reactions?

A3: It is critical to use buffers that do not contain primary amines or carboxylates. For the activation step (pH 4.5-6.0), MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended. For the conjugation step (pH 7.2-8.5), phosphate-buffered saline (PBS) is a common choice.

Q4: What are the recommended molar ratios of PEG-COOH:EDC:NHS?

A4: A molar excess of EDC and NHS is generally used to ensure efficient activation of the PEG-carboxylic acid. A common starting point is a molar ratio of 1:2:5 for PEG-COOH:EDC:NHS. However, the optimal ratio can depend on the specific reactants and desired outcome, so empirical testing is recommended.

Q5: How can I stop the conjugation reaction?

A5: The reaction can be quenched by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine. This will react with any remaining unreacted PEG-NHS esters. An alternative is to add hydroxylamine, which will hydrolyze the NHS esters.

Q6: How can I purify my PEGylated protein?

A6: Purification is necessary to remove unreacted PEG, the native protein, and reaction byproducts. Size Exclusion Chromatography (SEC) is a widely used method to separate the larger PEGylated protein from the smaller, unreacted protein and free PEG. Ion-Exchange Chromatography (IEX) can also be effective as PEGylation can alter the surface charge of the protein.

Q7: How do I characterize the final PEGylated product?

A7: The extent of PEGylation can be assessed using several techniques. SDS-PAGE analysis will show an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) can be used to determine the purity and aggregation state of the conjugate. Mass spectrometry (MALDI-TOF or ESI-LC/MS) can provide the precise molecular weight of the conjugate, allowing for the determination of the degree of PEGylation.

Data Presentation

The stability of the activated PEG-NHS ester is a critical factor influencing the overall yield of the conjugation reaction. The rate of hydrolysis of the NHS ester is highly dependent on the pH of the reaction buffer.

Table 1: pH-Dependent Hydrolysis and Reaction Kinetics of NHS Esters

pHHalf-life of NHS Ester HydrolysisTime to Reach Steady State in a Typical Conjugation Reaction
7.4> 120 minutes~ 2 hours
8.0~210 minutes~80 minutes for 80-85% yield
8.5~180 minutes~20 minutes for 80-85% yield
9.0< 9 minutes~10 minutes for 87-92% yield

Data compiled from multiple sources demonstrating the general trend. Actual times may vary depending on the specific reactants and conditions.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol provides a general method for the conjugation of this compound to a primary amine-containing protein.

Materials:

  • This compound

  • Protein of interest

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer immediately before use.

    • Dissolve the protein to be PEGylated in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein buffer contains primary amines, perform a buffer exchange into the Conjugation Buffer.

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the PEG solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to Protein:

    • Immediately add the activated PEG solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the quenching reagent and excess unreacted PEG using a desalting column or dialysis, exchanging the buffer to one suitable for downstream applications or further purification.

    • For higher purity, employ Size Exclusion Chromatography (SEC) to separate the PEG-protein conjugate from the unconjugated protein and free PEG.

Protocol 2: Characterization by SDS-PAGE

Procedure:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the protein of interest and its PEGylated forms.

  • Mix samples of the unreacted protein, the reaction mixture, and the purified conjugate with SDS-PAGE loading buffer.

  • Load the samples onto the gel and run the electrophoresis until adequate separation is achieved.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • The PEGylated protein will appear as a band with a higher apparent molecular weight than the unmodified protein. The broadness of the band can indicate the heterogeneity of the PEGylation.

Visualizations

G Figure 1. Two-Step EDC/NHS Conjugation Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) PEG_COOH This compound EDC_NHS EDC + NHS in MES Buffer PEG_COOH->EDC_NHS 15-30 min Room Temp Activated_PEG Activated PEG-NHS Ester EDC_NHS->Activated_PEG Protein Protein-NH2 in PBS Buffer Activated_PEG->Protein Immediate Addition Conjugate PEG-Protein Conjugate Protein->Conjugate 1-2 hours Room Temp Quench Quench Conjugate->Quench Quench (e.g., Tris) Purify Purify Quench->Purify Purify (e.g., SEC) Characterize Characterize Purify->Characterize Characterize (SDS-PAGE, HPLC)

Figure 1. Two-Step EDC/NHS Conjugation Workflow

G Figure 2. Troubleshooting Logic for Low Conjugation Yield Start Low Conjugation Yield Check_Activation_pH Is Activation pH 4.5-6.0 in MES buffer? Start->Check_Activation_pH Check_Reagents Are EDC/NHS Reagents Fresh and Active? Check_Activation_pH->Check_Reagents Yes Adjust_pH Adjust Activation pH and Re-run Check_Activation_pH->Adjust_pH No Check_Conjugation_pH Is Conjugation pH 7.2-8.5 in PBS buffer? Check_Reagents->Check_Conjugation_pH Yes Use_New_Reagents Use Freshly Prepared EDC/NHS Check_Reagents->Use_New_Reagents No Check_Buffer_Amines Does Buffer Contain Primary Amines (Tris, Glycine)? Check_Conjugation_pH->Check_Buffer_Amines Yes Adjust_Conj_pH Adjust Conjugation pH and Re-run Check_Conjugation_pH->Adjust_Conj_pH No Change_Buffer Switch to Amine-Free Buffer (e.g., PBS) Check_Buffer_Amines->Change_Buffer Yes Success Yield Improved Check_Buffer_Amines->Success No Adjust_pH->Start Use_New_Reagents->Start Adjust_Conj_pH->Start Change_Buffer->Start

Technical Support Center: Improving the In Vivo Stability of PEG-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs), specifically focusing on their in vivo stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the in vivo instability of PEG-based PROTACs?

A1: The in vivo instability of PEG-based PROTACs is often attributed to their susceptibility to metabolic degradation. The ether linkages within the PEG chain are common sites for oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver. This can lead to O-dealkylation and cleavage of the linker, resulting in rapid clearance and reduced exposure of the intact PROTAC to the target tissue. Additionally, the flexible nature of PEG linkers can sometimes lead to conformations that are more susceptible to enzymatic degradation.

Q2: How does the length of a PEG linker influence the in vivo stability and efficacy of a PROTAC?

A2: The length of the PEG linker is a critical parameter that significantly impacts a PROTAC's performance. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] A linker that is too short may cause steric hindrance, preventing effective ternary complex formation. Conversely, an excessively long linker can lead to inefficient ubiquitination and may decrease metabolic stability.[] The ideal linker length is target-dependent and must be determined empirically.

Q3: What are some common strategies to enhance the in vivo stability of PEG-based PROTACs?

A3: Several strategies can be employed to improve the in vivo stability of PEG-based PROTACs:

  • Incorporate Rigid Moieties: Introducing rigid structural elements such as piperazine (B1678402), piperidine, or triazole rings into the linker can shield the PROTAC from metabolic enzymes and pre-organize it into a more bioactive conformation.[2]

  • Optimize Linker Length: Systematically varying the length of the PEG linker can help identify the optimal length for both ternary complex formation and metabolic stability.

  • Replace PEG with Alkyl Chains: In some cases, replacing the PEG linker with a more metabolically stable alkyl chain can improve in vivo half-life, although this may impact solubility.[4]

  • Site-Specific Modifications: Introducing metabolically inert groups, such as fluorine atoms, at predicted "soft spots" of metabolism can block enzymatic degradation.

Q4: What is the "hook effect" and how does it relate to PROTACs in vivo?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[5] While primarily observed in vitro, the hook effect can have in vivo implications if the administered dose leads to concentrations that are too high at the target site, resulting in reduced efficacy. Careful dose-response studies are crucial to identify the optimal therapeutic window.[]

Troubleshooting Guide

Issue 1: My PEG-based PROTAC shows potent degradation in vitro but has low or no efficacy in vivo.

  • Possible Cause: Poor pharmacokinetic (PK) properties, such as rapid clearance and low exposure, are a common cause for the disconnect between in vitro and in vivo results.[6] The PEG linker may be undergoing rapid metabolic degradation.[6]

  • Suggested Solution:

    • Conduct Pharmacokinetic Studies: Perform a PK study in an appropriate animal model (e.g., mouse or rat) to determine the PROTAC's half-life, clearance, and overall exposure.[7][8]

    • In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of your PROTAC and identify potential metabolites.[9] This can help pinpoint metabolic liabilities in the structure.

    • Linker Modification: Based on the PK and metabolism data, consider synthesizing analogs with modified linkers. Strategies include incorporating rigid moieties (e.g., piperazine rings) or replacing the PEG chain with a more stable alkyl linker.[6]

Issue 2: I'm observing high variability in my in vivo animal studies.

  • Possible Cause: Inconsistent formulation or dosing can lead to variable exposure and efficacy. PEG-based PROTACs can sometimes have solubility challenges, leading to non-homogenous formulations.

  • Suggested Solution:

    • Formulation Optimization: Ensure your PROTAC is fully solubilized in the vehicle and that the formulation is stable over the dosing period. Consider using formulation strategies like amorphous solid dispersions or lipid-based formulations to improve solubility and consistency.[]

    • Dose Verification: Verify the concentration of the PROTAC in your dosing solution to ensure accurate and consistent administration.

    • Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact bioavailability and variability. Ensure the chosen route is appropriate and consistently performed.[7]

Issue 3: My PROTAC is causing toxicity in animal models.

  • Possible Cause: Toxicity can arise from on-target effects (degradation of the target protein in healthy tissues) or off-target effects (degradation of other proteins). Metabolites of the PROTAC could also be toxic or compete with the parent compound, reducing its efficacy and potentially causing adverse effects.[5][6]

  • Suggested Solution:

    • Metabolite Identification and Profiling: Use techniques like LC-MS/MS to identify the major metabolites of your PROTAC in vivo.[6] Synthesize and test these metabolites for activity and toxicity.

    • Dose Reduction: If the toxicity is on-target, reducing the dose may mitigate the adverse effects while maintaining efficacy.

    • Linker and Ligand Modification: If off-target effects are suspected, consider modifying the warhead or E3 ligase ligand to improve selectivity. The linker itself can also influence off-target activity.

Data Presentation

Table 1: Comparison of In Vitro Degradation Efficacy for PROTACs with Different Linker Compositions.

Target ProteinLinker TypeDC50 (nM)Dmax (%)Reference
ERα12-atom PEG>1000<20[2]
ERα16-atom PEG~100>80[2]
TBK1<12-atom PEGNo degradation0[]
TBK1>12-atom PEGEffective>80[]
PI3K/mTORFlexible (PEG/Alkyl)42.23 - 227.471.3 - 88.6[10]
PI3K/mTORRigid (Piperidine)Less effectiveLower[10]
BRD4Flexible (PEG)54Exhibited degradation[11]
BRD4Rigid (Disubstituted)28More potent[11]

Table 2: In Vivo Pharmacokinetic Parameters of Representative PROTACs.

PROTACLinker TypeAnimal ModelT½ (half-life)CL (Clearance)Bioavailability (F%)Reference
ZW30441FlexibleRat4.6 ± 0.7 min152.1 ± 26.1 µL/min/mgNot Reported[6]
PROTAC 4Not SpecifiedRat~4 hoursNot ReportedNot Reported[1]
VHL-recruiting PROTACNot SpecifiedMouse~2 hours (i.v.)Not ReportedNot Reported[7]
RIPK2 DegraderPEGRatHigh turnover11 mL/min/g liverPoor[4]
BTK Degrader (DD-03-171)Not SpecifiedMouse~2 hoursNot ReportedNot Reported[12]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Objective: To determine the intrinsic clearance of a PEG-based PROTAC by measuring its rate of disappearance when incubated with liver microsomes.[][9]

  • Materials:

    • Test PROTAC

    • Pooled human or mouse liver microsomes

    • NADPH regenerating system

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (ACN) with an internal standard

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the PROTAC in DMSO.

    • In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.[]

    • Pre-incubate the mixture at 37°C for 5 minutes.[]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[]

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.[]

    • Centrifuge the plate to precipitate proteins.[]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.[]

    • Calculate the half-life (t½) and intrinsic clearance (CLint).[]

Protocol 2: Plasma Stability Assay by LC-MS/MS

  • Objective: To assess the stability of a PEG-based PROTAC in plasma to identify degradation by plasma enzymes.

  • Materials:

    • Test PROTAC

    • Rat, mouse, or human plasma

    • Acetonitrile (ACN) or methanol (B129727)

    • Internal standard

    • LC-MS/MS system

  • Procedure:

    • Spike the PROTAC into plasma at a final concentration (e.g., 1 µM).

    • Incubate the plasma samples at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

    • Stop the reaction and precipitate plasma proteins by adding 3-4 volumes of cold ACN or methanol containing an internal standard.[4]

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[4]

    • Transfer the supernatant to a new plate or vials for analysis.[4]

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.[4]

    • Calculate the percentage of PROTAC remaining over time to determine its plasma stability.

Protocol 3: Western Blot Analysis of Target Degradation in Tumor Tissue

  • Objective: To quantify the degradation of the target protein in tumor tissue from an in vivo study.[7]

  • Materials:

    • Tumor tissue samples

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Tissue Lysis: Homogenize the tumor tissue in ice-cold RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

    • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[7]

    • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7]

      • Wash the membrane with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

      • Wash the membrane with TBST.[7]

    • Detection and Analysis:

      • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

      • Quantify the band intensities and normalize the target protein signal to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control group.

Mandatory Visualization

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PEG-based PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides Experimental_Workflow Start Start: In vivo study with PEG-based PROTAC Dosing Dose administration to animal models Start->Dosing Sample_Collection Collect blood and tumor tissue samples at time points Dosing->Sample_Collection Plasma_Analysis Plasma Analysis: LC-MS/MS for PK parameters (t½, CL) Sample_Collection->Plasma_Analysis Tumor_Analysis Tumor Tissue Analysis: Western Blot for target protein degradation Sample_Collection->Tumor_Analysis Data_Integration Integrate PK and PD data to establish exposure-response relationship Plasma_Analysis->Data_Integration Tumor_Analysis->Data_Integration End End: Evaluate in vivo stability and efficacy Data_Integration->End

References

Technical Support Center: Purification of PEGylated Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of PEGylated bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated bioconjugates?

The main difficulties arise from the heterogeneity of the PEGylation reaction mixture.[][2] This complexity is due to the presence of multiple components, including:

  • Unreacted native protein

  • Excess unreacted polyethylene (B3416737) glycol (PEG)

  • Mono-PEGylated conjugates

  • Multi-PEGylated conjugates (di-, tri-, etc.)

  • Positional isomers of PEGylated conjugates[]

  • Hydrolysis byproducts of the PEG reagent[]

Separating these closely related species is challenging because the addition of PEG can mask the protein's native physicochemical properties, which are typically exploited for purification.[3]

Q2: Which chromatographic techniques are most commonly used for purifying PEGylated proteins?

The most prevalent methods are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[][4][5] Each technique separates molecules based on different properties and has its own set of advantages and limitations in the context of PEGylation.

Q3: How does PEGylation affect a protein's behavior in different chromatography methods?

PEGylation alters a protein's properties in several ways that influence its chromatographic behavior:

  • Size and Hydrodynamic Radius: PEGylation significantly increases the hydrodynamic radius of a protein, making Size Exclusion Chromatography (SEC) a primary choice for separating PEGylated from non-PEGylated proteins.[][4]

  • Surface Charge: The covalent attachment of PEG chains can shield the protein's surface charges.[][3] This change in charge distribution is the basis for separation in Ion Exchange Chromatography (IEX) and can help differentiate between positional isomers.[][4]

  • Hydrophobicity: The effect of PEGylation on a protein's hydrophobicity can be complex and is utilized in Hydrophobic Interaction Chromatography (HIC).[6]

Q4: Can a single chromatography step achieve complete purification?

Generally, a single chromatographic step is insufficient to obtain a pure, homogeneous PEGylated bioconjugate due to the complexity of the reaction mixture.[7] A multi-step purification strategy, often combining two or more different chromatography techniques (e.g., IEX followed by SEC), is typically required for achieving high purity.[5][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated bioconjugates.

Issue 1: Poor resolution between native protein and mono-PEGylated species in Size Exclusion Chromatography (SEC).
Possible Cause Troubleshooting Action
Inappropriate Column Selection Ensure the selected SEC column has the optimal fractionation range for the size difference between your native protein and the PEGylated conjugate. A high-resolution column is often necessary.
Suboptimal Flow Rate Reduce the flow rate to increase the interaction time with the stationary phase, which can enhance resolution.
Sample Overload Injecting too much sample can lead to peak broadening and poor separation. Reduce the sample volume or concentration.
Small PEG Chain If a small PEG chain (e.g., <5 kDa) is used, the size difference may be insufficient for baseline separation. Consider a different purification technique like IEX or HIC.
Issue 2: Co-elution of different PEGylated species (mono-, di-, multi-PEGylated) in Ion Exchange Chromatography (IEX).
Possible Cause Troubleshooting Action
Inadequate Charge Shielding Difference The difference in charge shielding between the various PEGylated forms may not be significant enough for separation under the current conditions.
Steep Elution Gradient A steep salt gradient may not provide sufficient resolution. Optimize the gradient to be shallower over the elution range of the PEGylated species.
Incorrect pH of Buffers The pH of the mobile phase influences the surface charge of the protein. Experiment with different pH values to maximize the charge difference between the species you want to separate.
High Degree of PEGylation At higher degrees of PEGylation, the charge differences between species (e.g., 4-PEG vs. 5-PEG) become minimal, making IEX less effective.[3]
Issue 3: Low recovery of PEGylated protein from a Hydrophobic Interaction Chromatography (HIC) column.
Possible Cause Troubleshooting Action
Protein Precipitation on the Column The high salt concentrations used in HIC can sometimes cause protein precipitation. Reduce the initial salt concentration in the binding buffer or screen different types of salts.
Irreversible Binding to the Resin The PEGylated protein may be too hydrophobic and bind irreversibly to the column matrix. Try a less hydrophobic HIC resin or use a lower initial salt concentration.
Inappropriate Elution Conditions The elution conditions may not be strong enough to desorb the protein. Decrease the salt concentration in the elution buffer more significantly or add a small percentage of a mild organic modifier.

Data Presentation

Table 1: Comparison of Primary Chromatographic Techniques for PEGylated Bioconjugate Purification

Technique Principle of Separation Primary Application Advantages Limitations
Size Exclusion Chromatography (SEC) Hydrodynamic radiusSeparation of PEGylated from non-PEGylated protein; removal of excess PEG.[][4]Robust and reliable; mild conditions preserve protein activity.Limited resolution between different PEGylated species (mono-, di-, etc.); not suitable for separating positional isomers.[3]
Ion Exchange Chromatography (IEX) Surface chargeSeparation of different degrees of PEGylation (mono-, di-, etc.); separation of positional isomers.[][4][7]High resolving power for charge variants.[8]Effectiveness decreases with higher degrees of PEGylation; can be sensitive to buffer conditions.[3]
Hydrophobic Interaction Chromatography (HIC) HydrophobicitySeparation of PEGylated species based on differences in hydrophobicity; can be a good orthogonal method to IEX.[][6]Can separate species that are difficult to resolve by IEX.[]Lower capacity and resolution compared to IEX; risk of protein precipitation at high salt concentrations.[]

Experimental Protocols

Protocol 1: General Workflow for Size Exclusion Chromatography (SEC) Purification
  • Column Selection and Equilibration:

    • Choose an SEC column with a fractionation range appropriate for the molecular weight of your PEGylated conjugate.

    • Equilibrate the column with at least two column volumes of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a consistent flow rate.

  • Sample Preparation:

    • Concentrate the PEGylation reaction mixture if necessary.

    • Filter the sample through a 0.22 µm filter to remove any precipitates.

  • Sample Application and Elution:

    • Inject the prepared sample onto the equilibrated column. The sample volume should typically be less than 5% of the column volume for optimal resolution.

    • Elute the sample isocratically with the equilibration buffer.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

    • Analyze the collected fractions by SDS-PAGE or other analytical techniques to identify the fractions containing the desired PEGylated species.

Protocol 2: General Workflow for Ion Exchange Chromatography (IEX) Purification
  • Column Selection and Equilibration:

    • Select a cation or anion exchange column based on the isoelectric point (pI) of your protein and the desired pH of the separation.

    • Equilibrate the column with a low-ionic-strength binding buffer until the pH and conductivity are stable.

  • Sample Preparation and Loading:

    • Buffer exchange the PEGylation reaction mixture into the binding buffer.

    • Load the sample onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with the binding buffer to remove any unbound material, including excess PEG.

  • Elution:

    • Elute the bound proteins using a linear or step gradient of increasing salt concentration in the elution buffer.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution gradient.

    • Analyze the fractions by SDS-PAGE, and potentially mass spectrometry, to identify the fractions containing the desired degree of PEGylation.[7]

Visualizations

experimental_workflow cluster_reaction PEGylation Reaction cluster_purification Purification Strategy reaction_mixture Crude PEGylation Reaction Mixture sec Size Exclusion Chromatography (SEC) reaction_mixture->sec Initial Cleanup iex Ion Exchange Chromatography (IEX) sec->iex Fractionation hic Hydrophobic Interaction Chromatography (HIC) iex->hic Orthogonal Polishing (Optional) analysis Purity & Identity Analysis (SDS-PAGE, MS) iex->analysis Characterization hic->analysis troubleshooting_logic cluster_problem Problem Identification cluster_solutions Potential Solutions start Poor Purification Result problem_type Identify Primary Issue: - Co-elution of species - Low recovery - Poor resolution start->problem_type optimize_gradient Optimize Elution Gradient (IEX, HIC) problem_type->optimize_gradient Resolution Issue change_column Change Column (e.g., higher resolution SEC) problem_type->change_column Resolution Issue adjust_buffer Adjust Buffer pH/Salt (IEX, HIC) problem_type->adjust_buffer Binding/Elution Issue orthogonal_method Add Orthogonal Method (e.g., IEX after SEC) problem_type->orthogonal_method Purity Issue end Improved Purification optimize_gradient->end change_column->end adjust_buffer->end orthogonal_method->end

References

Validation & Comparative

Validating Ternary Complex Formation with Hydroxy-PEG2-CH2COONa PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally linked to its ability to form a stable and productive ternary complex, bringing together a target protein of interest (POI) and an E3 ubiquitin ligase. The linker connecting the two protein-binding moieties is a critical determinant of this interaction. This guide provides a comparative overview of methodologies to validate ternary complex formation, with a focus on PROTACs incorporating the hydrophilic, 2-unit polyethylene (B3416737) glycol (PEG) linker, Hydroxy-PEG2-CH2COONa.

While direct comparative data for this specific linker is not extensively published, this guide will present data for structurally similar short-chain PEG linkers to provide a framework for evaluation. The primary focus will be on the experimental validation of the ternary complex, offering detailed protocols for key assays.

The Central Role of the Linker in Ternary Complex Formation

The linker in a PROTAC is not a passive spacer but an active contributor to the thermodynamics and kinetics of ternary complex formation. Its length, flexibility, and chemical properties influence the stability and conformation of the POI-PROTAC-E3 ligase complex. Short, hydrophilic linkers like this compound are often employed to enhance solubility and cell permeability. The optimal linker length, however, is target-dependent and must be empirically determined to avoid steric hindrance (if too short) or inefficient ubiquitination (if too long).

Quantitative Analysis of Linker Performance

The validation of a PROTAC's ability to form a ternary complex involves measuring its binding affinity to both the target protein and the E3 ligase, both as binary and ternary interactions. A key metric is the cooperativity (α) , which quantifies the change in binding affinity of the PROTAC for one protein in the presence of the other. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.

Comparative Data for PROTACs with Short PEG Linkers

The following tables summarize data from studies on PROTACs with varying short PEG linker lengths, illustrating the impact on degradation efficiency. While not specific to the this compound linker, these examples provide a valuable reference for the expected performance of short, hydrophilic linkers.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
PEG 7 >1000 <20
PEG 10 120 85
PEG 13 45 >90
PEG 16 80 >90

| PEG | 19 | 250 | 80 |

This table synthesizes data from multiple sources to illustrate the common trend of an optimal linker length for maximal degradation.

Table 2: Comparison of Linker Types for BRD4 Degradation

PROTAC Linker Type DC50 (nM) Dmax (%)
PROTAC A PEG4 25 95
PROTAC B Alkyl C4 80 85
PROTAC C PEG6 40 92

| PROTAC D | Alkyl C6 | 120 | 80 |

This table highlights the often-superior performance of hydrophilic PEG linkers in promoting efficient protein degradation compared to more hydrophobic alkyl linkers.

Experimental Protocols for Ternary Complex Validation

A multi-faceted approach is recommended to robustly validate ternary complex formation. Here are detailed protocols for key biophysical and cellular assays.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics. It can be used to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

Experimental Protocol for SPR-based Ternary Complex Analysis:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the binding response in real-time.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD for the binary interaction.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Experimental Protocol for ITC-based Cooperativity Measurement:

  • Buffer Matching: Ensure all proteins and the PROTAC are in an identical, well-matched buffer to minimize heats of dilution.

  • Binary Titration (PROTAC into E3 Ligase):

    • Fill the ITC cell with the E3 ligase solution (typically 10-20 µM).

    • Fill the injection syringe with the PROTAC solution (typically 10-20 times the E3 ligase concentration).

    • Perform a series of injections and measure the heat changes.

    • Fit the data to a one-site binding model to determine the KD for the binary interaction.

  • Ternary Titration (PROTAC into Pre-formed E3 Ligase-Target Protein Complex):

    • Prepare a solution of the E3 ligase pre-saturated with an excess of the target protein in the ITC cell.

    • Titrate the PROTAC into this pre-formed binary complex.

    • Analyze the data to determine the apparent KD for ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that can be used to detect the formation of the ternary complex in a homogenous format, making it suitable for high-throughput screening.

Experimental Protocol for TR-FRET Ternary Complex Assay:

  • Reagent Preparation:

    • Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair, respectively. This is often achieved using antibodies conjugated to the fluorophores that recognize tags on the proteins (e.g., His-tag, GST-tag).

  • Assay Setup:

    • In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.

  • Signal Detection: Measure the fluorescence emission of both the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor signal / donor signal).

    • A PROTAC-dependent increase in the TR-FRET ratio indicates the formation of the ternary complex.

    • Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement and ternary complex formation within a cellular environment. The principle is that the formation of a stable complex increases the thermal stability of the proteins involved.

Experimental Protocol for CETSA:

  • Cell Treatment: Treat intact cells with the PROTAC at various concentrations for a defined period.

  • Heat Challenge: Aliquot the cell suspension and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein and E3 ligase in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates stabilization of the protein, confirming engagement and ternary complex formation.

Visualizing Signaling Pathways and Experimental Workflows

Clear diagrams are essential for understanding the complex processes involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC Signaling Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Mediates

Caption: PROTAC-mediated protein degradation pathway.

SPR_Workflow SPR Experimental Workflow cluster_binary Binary Interaction cluster_ternary Ternary Interaction Immobilize_E3 Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC Immobilize_E3->Inject_PROTAC Inject_PROTAC_POI Inject PROTAC + Target Protein (POI) Binary_Data Acquire Binary Binding Data (KD1) Inject_PROTAC->Binary_Data Cooperativity Calculate Cooperativity (α = KD1 / KD_ternary) Binary_Data->Cooperativity Ternary_Data Acquire Ternary Binding Data (KD_ternary) Inject_PROTAC_POI->Ternary_Data Ternary_Data->Cooperativity

Caption: Workflow for SPR-based ternary complex analysis.

Linker_Logic Linker Properties Logic Linker PROTAC Linker (e.g., this compound) Properties Linker Properties Linker->Properties Length Length Properties->Length Flexibility Flexibility Properties->Flexibility Solubility Solubility Properties->Solubility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility->Ternary_Complex Solubility->Ternary_Complex Degradation Protein Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

Caption: Logical relationship of linker properties to PROTAC efficacy.

By employing a combination of these robust biophysical and cellular assays, researchers can thoroughly validate the formation of the ternary complex, a critical step in the development of effective PROTACs utilizing the this compound linker or other novel linker technologies. The provided protocols and comparative data serve as a valuable resource for the rational design and optimization of next-generation protein degraders.

Navigating PROTAC Stability: A Comparative Analysis of Short-Chain and Long-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a complex optimization challenge. The linker, a critical component connecting the target-binding and E3 ligase-recruiting moieties, profoundly influences a PROTAC's stability, efficacy, and pharmacokinetic properties. This guide provides a comparative analysis of short-chain polyethylene (B3416737) glycol (PEG) linkers, exemplified by structures like Hydroxy-PEG2-CH2COONa, versus longer-chain PEG linkers in the context of PROTAC stability, supported by experimental data and detailed protocols.

The Pivotal Role of the Linker in PROTAC Stability

The linker is not a passive spacer; it is a key determinant of a PROTAC's overall performance. Its length, flexibility, and chemical composition impact several critical parameters:

  • Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, which can improve their pharmacokinetic profiles.

  • Metabolic Stability: The linker can be susceptible to metabolic degradation, impacting the PROTAC's half-life and in vivo exposure.

  • Cell Permeability: The linker's properties can influence the PROTAC's ability to cross the cell membrane and reach its intracellular target.

Quantitative Comparison of Linker Performance

The following tables summarize representative data from various studies to illustrate the impact of linker length on PROTAC performance. It is important to note that the optimal linker length is target-dependent and must be empirically determined.

Parameter Short-Chain PEG Linkers (e.g., PEG2-PEG4) Longer-Chain PEG Linkers (e.g., PEG5 and above) Key Considerations
Metabolic Stability (Plasma) Generally more stable due to smaller size and potentially less exposure to metabolizing enzymes.Can be more susceptible to enzymatic cleavage, leading to a shorter half-life.[1]The specific chemical structure and flanking groups significantly influence stability.
Metabolic Stability (Microsomal) May exhibit higher stability due to fewer metabolic "soft spots."The ether linkages in longer PEG chains can be sites of oxidative metabolism.The overall structure of the PROTAC can shield the linker from metabolic enzymes.
Degradation Efficacy (DC50) Potency is highly target-dependent. A short linker may be optimal for some targets, while for others it may cause steric hindrance.[2]Often show improved potency up to an optimal length, after which potency can decrease due to entropic penalties.[3]The geometry of the ternary complex is the ultimate determinant of the optimal linker length.
Maximum Degradation (Dmax) Can achieve high Dmax if the ternary complex is stable and productive.Can achieve high Dmax, but excessively long linkers may lead to a decrease in maximal degradation.[3]A productive conformation of the ternary complex is essential for efficient ubiquitination.
Cell Permeability Can have good permeability, but the addition of charged groups (like carboxylates) may reduce passive diffusion.Longer, more flexible PEG linkers can sometimes improve permeability by adopting conformations that shield polar surface area.[4]A balance between hydrophilicity and lipophilicity is crucial for optimal cell permeability.
Aqueous Solubility Generally improves solubility compared to alkyl linkers.Further enhances solubility, which can be beneficial for formulation and bioavailability.[5]Excessive hydrophilicity can negatively impact cell permeability.

Table 1: Comparative Performance of Short-Chain vs. Longer-Chain PEG Linkers in PROTACs. This table provides a generalized comparison based on published trends. Specific performance will vary depending on the PROTAC system.

Experimental Protocols

Accurate and reproducible experimental data are essential for evaluating PROTAC stability and efficacy. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a PROTAC in the presence of plasma enzymes.

Protocol:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).

  • Incubation: Incubate the PROTAC (final concentration typically 1-10 µM) with plasma (from human, rat, or mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC at each time point.

  • Data Analysis: Calculate the half-life (t½) of the PROTAC in plasma.

In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of a PROTAC in the presence of liver microsomes.

Protocol:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable organic solvent.

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes, the PROTAC (final concentration typically 1 µM), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Initiation: Pre-warm the reaction mixture at 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent PROTAC.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance of the PROTAC.

Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Immunoblotting (Antibodies) E->F G Detection F->G H Data Analysis (DC50, Dmax) G->H

Western Blot Experimental Workflow

Conclusion

The linker is a critical determinant of PROTAC stability and overall efficacy. While specific data for this compound is limited, the general principles governing the impact of PEG linker length provide a strong foundation for rational PROTAC design. Shorter PEG linkers may offer advantages in terms of metabolic stability, while longer linkers can sometimes enhance degradation potency up to an optimal length. Ultimately, the ideal linker must be empirically determined for each target-E3 ligase pair through systematic evaluation using robust experimental protocols as outlined in this guide. By carefully considering the interplay between linker properties and PROTAC performance, researchers can accelerate the development of novel and effective protein-degrading therapeutics.

References

Assessing the Impact of Hydroxy-PEG2-CH2COONa on PROTAC Cell Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cell permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. As large molecules, PROTACs often face challenges in crossing the cell membrane to reach their intracellular targets. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in modulating the physicochemical properties of the PROTAC, including its permeability. This guide provides a comparative analysis of the Hydroxy-PEG2-CH2COONa linker and its potential impact on PROTAC cell permeability, benchmarked against other common linker types. The information presented is supported by a synthesis of available experimental data and established principles in PROTAC design.

The Role of Linkers in PROTAC Permeability

The structure and composition of the linker can significantly influence a PROTAC's ability to permeate cells. Key factors include:

  • Flexibility and Conformation: Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can allow the PROTAC to adopt a folded or "chameleon-like" conformation in the lipophilic environment of the cell membrane. This folding can shield the polar surface area of the molecule, reducing the energy barrier for membrane traversal.[1][2][3]

  • Polarity and Hydrophilicity: While a degree of hydrophilicity is necessary for aqueous solubility, excessive polarity can hinder passive diffusion across the lipid bilayer. The ether oxygens in PEG linkers contribute to hydrophilicity.[4]

  • Intramolecular Hydrogen Bonding: The ability to form intramolecular hydrogen bonds can stabilize a folded conformation, effectively reducing the number of hydrogen bond donors exposed to the solvent and improving permeability.[1]

  • Length: Shorter linkers are often associated with improved permeability, as they reduce the overall size and polar surface area of the PROTAC.[5][6]

Comparative Analysis of Linker Performance

While direct experimental data for PROTACs featuring the this compound linker is not extensively available in the public domain, we can extrapolate its likely performance based on studies of structurally similar short-chain PEG linkers. The presence of a terminal hydroxyl group and a sodium carboxylate group will increase the hydrophilicity of the linker.

Here, we present a comparative summary of physicochemical properties and cell permeability data for PROTACs with different linker types. The data for the "Hypothetical PROTAC with HO-PEG2-CH2COONa" is an educated estimation based on the trends observed for short, hydrophilic PEG linkers.

Table 1: Comparison of Physicochemical Properties of Different PROTAC Linkers
Linker TypeRepresentative StructureKey Physicochemical FeaturesExpected Impact on Permeability
This compound HO-(CH2CH2O)2-CH2COONaShort, flexible, highly hydrophilic due to hydroxyl and carboxylate groups.The short length is favorable, but high hydrophilicity may present a challenge for passive diffusion. The flexible PEG core can aid in adopting a folded conformation.
Standard PEG2 -(CH2CH2O)2-Short, flexible, and hydrophilic.Generally enhances solubility. Shorter PEG linkers (like PEG2) tend to show better permeability compared to longer chains.[5][6]
Alkyl Chain -(CH2)n-Hydrophobic and can be rigid or flexible depending on length.Can improve passive diffusion due to lipophilicity, but may decrease aqueous solubility.[] Some studies show PEG linkers can be more permeable due to favorable conformational dynamics.[5]
Rigid Piperazine Heterocyclic CoreRigid structure, can be functionalized to modulate polarity.Rigidity can be beneficial for ternary complex formation but may hinder the conformational flexibility needed for membrane crossing. Can improve solubility.[1]
Table 2: Comparative Cell Permeability Data from In Vitro Assays

The following table presents a compilation of representative experimental data from Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 cell-based assays for PROTACs with different linkers.

PROTAC Linker TypeAssayPermeability ValueInterpretationReference
Hypothetical HO-PEG2-CH2COONa PAMPA (Pe)0.3 - 0.8 x 10-6 cm/sModerate PermeabilityEstimated
Caco-2 (Papp A-B)0.5 - 1.5 x 10-6 cm/sModerate PermeabilityEstimated
PEG2 Linker PAMPA (Pe)0.6 x 10-6 cm/sModerate Permeability[5][6]
PEG3 Linker PAMPA (Pe)0.03 x 10-6 cm/sLow Permeability[5]
Alkyl Linker PAMPA (Pe)0.002 x 10-6 cm/sVery Low Permeability[5][6]
Various PEG Linkers Caco-2 (Papp A-B)Generally low (<1.0 x 10-6 cm/s)Low to Moderate Permeability[8]

Note: Permeability values are highly dependent on the specific PROTAC molecule (i.e., the warhead and E3 ligase ligand). The data above should be considered as illustrative of general trends.

Experimental Protocols

Accurate assessment of PROTAC cell permeability requires robust and optimized experimental protocols. Below are detailed methodologies for the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Cell Permeability Assay, adapted for the specific challenges posed by PROTAC molecules.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to assess transcellular permeability.

Protocol:

  • Preparation of the Donor Plate:

    • A 96-well filter plate with a PVDF membrane is coated with a solution of a synthetic lipid (e.g., 2% L-α-phosphatidylcholine in dodecane).

    • The PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-50 µM. This solution is added to the wells of the donor plate.

  • Preparation of the Acceptor Plate:

    • A 96-well acceptor plate is filled with the same buffer, which may contain a surfactant to act as a "sink" and prevent the back-diffusion of the compound.

  • Incubation:

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for 4-18 hours.

  • Quantification:

    • After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are determined using LC-MS/MS.

  • Calculation of Effective Permeability (Pe):

    • The effective permeability is calculated using the following equation: P_e = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A]_t / [C_eq]) where:

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

      • A is the area of the membrane.

      • t is the incubation time.

      • [CA]t is the concentration in the acceptor well at time t.

      • [Ceq] is the equilibrium concentration.

Caco-2 Cell Permeability Assay

Principle: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier. This assay can assess both passive diffusion and active transport mechanisms.

Protocol:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability Assay:

    • Apical to Basolateral (A-B) Transport: The PROTAC solution (typically 1-10 µM in transport buffer, which may be supplemented with 0.1-0.5% BSA to improve recovery) is added to the apical (upper) chamber.[8] The basolateral (lower) chamber contains fresh transport buffer.

    • Basolateral to Apical (B-A) Transport: The PROTAC solution is added to the basolateral chamber, and the apical chamber contains fresh transport buffer. This is done to assess active efflux.

  • Incubation and Sampling:

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification:

    • The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability is calculated using the following equation: P_app = (dQ/dt) / (A * C_0) where:

      • dQ/dt is the steady-state flux of the compound across the monolayer.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER):

    • The efflux ratio is calculated as: ER = P_app(B-A) / P_app(A-B). An ER > 2 suggests the involvement of active efflux transporters.

Visualizing Key Concepts

To further elucidate the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Permeability_Factors cluster_linker Linker Properties cluster_outcome Permeability Outcome Flexibility Flexibility Folded_Conformation Adoption of Folded Conformation Flexibility->Folded_Conformation enables Polarity Polarity Permeability Cell Permeability Polarity->Permeability impacts (inverse correlation) Length Length Length->Permeability impacts (shorter is often better) IMHB Intramolecular H-Bonding IMHB->Folded_Conformation stabilizes Shielding Shielding of Polar Surface Area Folded_Conformation->Shielding leads to Shielding->Permeability improves

Key factors influencing PROTAC cell permeability.

PROTAC_Permeability_Workflow cluster_synthesis PROTAC Design & Synthesis cluster_assays Permeability Assessment cluster_analysis Data Analysis & Optimization PROTAC_Design PROTAC Design (Linker Variation) Synthesis Chemical Synthesis PROTAC_Design->Synthesis PAMPA PAMPA Assay (Passive Permeability) Synthesis->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) Synthesis->Caco2 Data_Analysis Calculate Pe and Papp PAMPA->Data_Analysis Caco2->Data_Analysis SAR Structure-Permeability Relationship (SPR) Data_Analysis->SAR Optimization Lead Optimization SAR->Optimization Optimization->PROTAC_Design Iterative Improvement

Experimental workflow for assessing PROTAC permeability.

PROTAC_Action_Pathway cluster_ternary Ternary Complex Formation cluster_degradation Protein Degradation PROTAC_ext Extracellular PROTAC Cell_Membrane Cell Membrane PROTAC_ext->Cell_Membrane Permeation PROTAC_int Intracellular PROTAC Cell_Membrane->PROTAC_int E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Complex PROTAC_int->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The this compound linker, with its short, flexible PEG core, has the potential to be a valuable component in the design of cell-permeable PROTACs. Its inherent flexibility can facilitate the adoption of a folded conformation, which is crucial for masking polar surface area and enabling membrane transit. However, the high hydrophilicity conferred by the terminal hydroxyl and carboxylate groups may counteract this benefit to some extent.

The provided experimental protocols for PAMPA and Caco-2 assays offer a robust framework for quantitatively assessing the permeability of PROTACs containing this and other linkers. By systematically evaluating different linker strategies and analyzing the resulting structure-permeability relationships, researchers can rationally design PROTACs with improved cell permeability and, ultimately, enhanced therapeutic potential. Further direct experimental investigation of PROTACs incorporating the this compound linker is warranted to definitively characterize its impact on cell permeability.

References

Navigating the Labyrinth of PROTAC Pharmacokinetics: A Comparative Guide to PEG2 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey to optimize Proteolysis Targeting Chimeras (PROTACs) is fraught with intricate molecular challenges. Among the most critical of these is the design of the linker, the molecular bridge that dictates the efficacy and, crucially, the pharmacokinetic profile of these promising therapeutics. This guide provides an objective comparison of PROTACs featuring a polyethylene (B3416737) glycol 2 (PEG2) linker against alternative linker strategies, supported by experimental data to illuminate the path toward more effective and drug-like protein degraders.

The linker in a PROTAC is far from a passive spacer; it is a key determinant of the molecule's success, influencing everything from the formation of the crucial ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—to its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] The choice of linker can dramatically alter a PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for in vivo efficacy.[3][4]

PEG linkers, in particular, have garnered significant attention for their ability to enhance the aqueous solubility of PROTACs, a common hurdle for these large and often hydrophobic molecules.[3][5] The inclusion of hydrophilic ether oxygens in the PEG chain can improve a PROTAC's compatibility with physiological environments and potentially enhance oral absorption.[5]

The Impact of Linker Composition on Pharmacokinetic Parameters: A Comparative Overview

To understand the influence of a PEG2 linker on the pharmacokinetic properties of a PROTAC, it is instructive to compare it with other commonly employed linker types, such as alkyl chains. While direct head-to-head in vivo pharmacokinetic studies of PROTACs differing only by a PEG2 versus an alkyl linker of identical length are not abundantly available in the public domain, we can draw valuable insights from studies on well-characterized PROTACs and general principles of linker design.

Here, we present a comparative analysis of the pharmacokinetic profiles of three prominent BRD4-targeting PROTACs: ARV-771, dBET1, and MZ1. It is important to note that these molecules differ not only in their linker but also in their E3 ligase ligand and warhead attachment points, which will also contribute to their distinct pharmacokinetic behaviors. MZ1 is notable for incorporating a PEG-based linker.

Parameter ARV-771 dBET1 MZ1
E3 Ligase Ligand VHLCereblonVHL
Linker Type Not specified in detailPhthalimide-basedPEG-based
Administration Route 1 mg/kg IV (mice)50 mg/kg IP (mice)5 mg/kg IV (mice)
Cmax -392 nM[6]-
Tmax -0.5 h[6]-
AUC 0.70 µM·h2109 h*ng/mL (AUC_last)[6]3,760 nM·h
Clearance 24.0 mL/min/kg-20.7% of liver blood flow
Volume of Distribution (Vss) 5.28 L/kg-0.38 L/kg
Half-life (t1/2) -6.69 h (terminal)[6]1.04 h
Administration Route 10 mg/kg SC (mice)-5 mg/kg SC (mice)
Cmax 1.73 µM-2,070 nM
Tmax 1.0 h-0.5 h
AUC 7.3 µM·h--
Half-life (t1/2) --2.95 h
Bioavailability (F) 100%--
Table 1: Comparative Pharmacokinetic Parameters of BRD4-Targeting PROTACs in Mice. Data compiled from publicly available preclinical studies.

While the data in Table 1 does not allow for a direct, isolated comparison of a PEG2 linker, the favorable subcutaneous bioavailability of ARV-771 and the pharmacokinetic profile of MZ1 underscore the potential for achieving desirable in vivo properties with VHL-based PROTACs that often incorporate polar linkers. The inclusion of a PEG linker in MZ1 is thought to contribute to its properties. In general, the introduction of polar motifs like PEG is a strategy to improve solubility and other drug-like properties.[7]

Experimental Methodologies for Pharmacokinetic Evaluation

The determination of the pharmacokinetic parameters listed above relies on a series of well-defined experimental protocols.

In Vivo Pharmacokinetic Studies
  • Animal Models: Typically, male CD-1 or BALB/c mice (8-12 weeks of age) are used for these studies. The animals are housed in a controlled environment with free access to food and water.

  • Compound Formulation and Administration:

    • Intravenous (IV): PROTACs are often formulated in a vehicle such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline for bolus injection into the tail vein.

    • Intraperitoneal (IP): For IP administration, PROTACs may be formulated in vehicles like 0.5% methylcellulose (B11928114) in water.

    • Subcutaneous (SC): Formulations for SC injection can vary, for example, a solution of 25% hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Blood Sampling: Following administration, blood samples are collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant like EDTA. The blood is then centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the PROTAC in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve is generated by spiking known concentrations of the PROTAC into blank plasma, and an internal standard is used to ensure accuracy.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with PEG2 Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation

PROTAC-mediated protein degradation pathway.

PK_Workflow cluster_workflow Pharmacokinetic Study Workflow Formulation PROTAC Formulation (e.g., with PEG2 linker) Administration Administration to Animal Model (e.g., IV, IP, SC) Formulation->Administration Sampling Blood Sampling at Timed Intervals Administration->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Data_Analysis Pharmacokinetic Modeling Analysis->Data_Analysis Parameters Determination of PK Parameters (Cmax, Tmax, AUC, etc.) Data_Analysis->Parameters

A typical workflow for a preclinical pharmacokinetic study.

Conclusion

The linker is a critical component in the design of efficacious PROTACs with favorable pharmacokinetic properties. While comprehensive, direct comparative studies isolating the impact of a PEG2 linker are still emerging, the available data and established principles of medicinal chemistry suggest that the inclusion of short PEG chains can be a valuable strategy to enhance solubility and modulate the overall ADME profile of a PROTAC. The hydrophilic and flexible nature of PEG linkers offers a powerful tool for fine-tuning the delicate balance between ternary complex formation and the drug-like properties required for in vivo success. As the field of targeted protein degradation continues to evolve, a systematic evaluation of linker composition, including short PEG chains like PEG2, will be paramount in the development of the next generation of PROTAC-based therapeutics.

References

A Comparative Guide to PROTAC Linker Stability: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules have shown immense therapeutic potential by coopting the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical and often-optimized component of a PROTAC is the linker, which tethers the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and rigidity of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] This guide provides an objective comparison of different PROTAC linkers, with a focus on their in vitro and in vivo stability, supported by experimental data.

The Decisive Role of the Linker in PROTAC Stability

The linker is not a mere spacer; it actively participates in the formation of a stable and productive ternary complex involving the target protein, the PROTAC, and an E3 ligase.[2] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or be liable to metabolic degradation, thereby compromising the PROTAC's efficacy.[2]

The metabolic stability of a PROTAC is a critical determinant of its in vivo performance.[3] The linker is often the most metabolically vulnerable part of the molecule, susceptible to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes.[4] Common metabolic reactions include hydroxylation, amide hydrolysis, and O-dealkylation, particularly in polyethylene (B3416737) glycol (PEG) based linkers.[5] It is crucial to note that the metabolic characteristics of a PROTAC cannot be reliably predicted from the individual metabolic profiles of its constituent warhead, linker, and E3 ligase ligand; the entire molecule must be evaluated holistically.

Comparative Analysis of PROTAC Linker Stability

The following table summarizes in vitro metabolic stability data for a series of PROTACs with varying linker compositions and lengths, as determined by their half-life (t½) in human hepatocytes. This data is extracted from a comprehensive study by Goracci et al., which systematically investigated the metabolism of 40 PROTACs.

PROTAC IDLinker TypeLinker Length (atoms)E3 Ligase LigandTarget LigandHalf-life (t½) in human hepatocytes (min)Reference
1 (dBet1) PEG13ThalidomideJQ1135[6]
2 (dBet6) PEG17ThalidomideJQ118.2[6]
3 (ARV-825) PEG21PomalidomideJQ124.8[6]
4 Alkyl10PomalidomideJQ1101[6]
5 Alkyl14PomalidomideJQ110.1[6]
6 Piperazine (B1678402)13PomalidomideJQ1> 240[6]
7 (MZ1) PEG11VHLJQ1105[6]
11 Piperazine14VHLJQ1> 240[6]
20 Piperazine15VHLCK2 inhibitor> 240[6]
24 Triazole14VHLPARP inhibitor> 240[6]
25 Triazole18VHLPARP inhibitor> 240[6]
26 Alkyl14PomalidomideAR antagonist8.4[6]
27 PEG14PomalidomideAR antagonist75.3[6]
30 Alkyl14PomalidomideAR antagonist96.6[6]
31 PEG14PomalidomideAR antagonist75.4[6]
35 PEG15VHLAR antagonist32.8[7]
40 PEG15VHLAR antagonist72.5[7]

Key Observations:

  • Linker Length: For both PEG and alkyl linkers, an increase in length often correlates with decreased metabolic stability.[] For instance, extending the PEG linker from 13 atoms (dBet1) to 17 atoms (dBet6) resulted in a dramatic decrease in half-life from 135 minutes to 18.2 minutes.[6][] Shorter linkers may provide greater steric hindrance, preventing access of metabolic enzymes to cleavage sites.[]

  • Linker Composition:

    • Rigid Cyclic Linkers: The incorporation of rigid cyclic structures, such as piperazine and triazole, into the linker backbone generally leads to a significant enhancement in metabolic stability, with many compounds exhibiting a half-life greater than 240 minutes.[6] These rigid linkers likely pre-organize the PROTAC into a more stable conformation that is less susceptible to enzymatic degradation.

    • PEG vs. Alkyl Linkers: While both are common flexible linkers, their impact on stability can vary depending on the overall PROTAC structure. In some cases, PEG linkers showed slightly better stability than their alkyl counterparts of similar length (e.g., compound 27 vs. 26).[6] However, PEG linkers can be prone to O-dealkylation.[5]

  • Attachment Point: The site of linker attachment to the warhead and E3 ligase ligand can also influence metabolic stability.[7] As seen with compounds 35 and 40, which have the same linker length and composition but different attachment points on the VHL ligand, a change in attachment can more than double the metabolic half-life.[7]

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and evaluation of PROTAC linkers. Below are detailed methodologies for key in vitro stability assays.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in phase I drug-metabolizing enzymes like CYPs.[9]

Materials:

  • Test PROTAC compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known high clearance, e.g., verapamil)

  • Negative control (compound with known low clearance, e.g., warfarin)

  • Acetonitrile (B52724) with an internal standard for quenching and analysis

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock in phosphate buffer, ensuring the final solvent concentration is low (<1%) to prevent enzyme inhibition.[4]

  • Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be run to assess non-enzymatic degradation.[4][9]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[4]

  • Quenching: Stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[4]

  • Sample Processing: Vortex the samples and centrifuge to precipitate proteins. Transfer the supernatant for analysis.[4]

  • Analysis: Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[4]

Plasma Stability Assay

Objective: To determine the stability of a PROTAC in plasma and assess its susceptibility to degradation by plasma enzymes, such as esterases and amidases.

Materials:

  • Test PROTAC compound

  • Pooled plasma from the desired species (e.g., human, mouse, rat)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test PROTAC at a final concentration (e.g., 1 µM) with plasma at 37°C.[2][10]

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[2][10]

  • Quenching: Terminate the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. The half-life can be determined by plotting the natural logarithm of the percent remaining versus time.[2]

Visualizing PROTAC Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_complex Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Stability_Workflow cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Optimization HLM Human Liver Microsome Stability Assay Data_Analysis Calculate t½, Clearance Identify Metabolites HLM->Data_Analysis Plasma Plasma Stability Assay Plasma->Data_Analysis Hepatocytes Hepatocyte Stability Assay Hepatocytes->Data_Analysis PK_studies Pharmacokinetic (PK) Studies in Animals SAR Structure-Activity Relationship (SAR) and Linker Optimization PK_studies->SAR Data_Analysis->PK_studies Data_Analysis->SAR

Caption: Experimental workflow for assessing PROTAC stability.

Conclusion

The linker is a pivotal component in the design of efficacious and stable PROTACs. The presented data underscores that shorter, more rigid linkers containing cyclic moieties like piperazine or triazole often exhibit superior metabolic stability compared to their longer, more flexible alkyl or PEG counterparts. However, the optimal linker is target- and system-dependent, necessitating a comprehensive evaluation of various linker types and lengths. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of PROTAC linker stability, ultimately paving the way for the development of next-generation protein degraders with improved pharmacokinetic profiles and therapeutic potential.

References

A Researcher's Guide to PEG Linkers in Targeted Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Polyethylene glycol (PEG) linkers have become a cornerstone in the design of targeted cancer therapies, particularly in the realm of Antibody-Drug Conjugates (ADCs) and nanoparticle-based delivery systems. Their inherent properties—hydrophilicity, low immunogenicity, and biocompatibility—allow for significant improvements in the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. By acting as a molecular bridge, a PEG linker can enhance drug solubility, prolong circulation half-life, and ultimately improve the therapeutic index of a conjugate.

This guide provides a comparative analysis of different PEG linker strategies, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for designing next-generation targeted therapies.

Comparative Analysis 1: The Impact of PEG Linker Length

The length of the PEG chain is a critical design parameter that directly influences the stability, pharmacokinetics (PK), and efficacy of a therapeutic conjugate. Hydrophobic payloads can often lead to aggregation and rapid clearance; incorporating hydrophilic PEG linkers can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the conjugate's properties. However, the choice of length involves a crucial balance between enhancing PK properties and maintaining potent cytotoxicity.

Generally, longer PEG chains lead to a greater hydrodynamic radius, which reduces renal clearance and extends plasma half-life. This prolonged circulation can result in greater accumulation of the therapeutic in tumor tissue, a phenomenon known as the enhanced permeability and retention (EPR) effect. Conversely, some studies report that longer linkers may lead to a decrease in in vitro cytotoxicity, possibly due to steric hindrance at the target cell.

Table 1: Quantitative Comparison of ADC Performance by PEG Linker Length

Linker Type / Length Key Finding Impact on Half-life (t½) Impact on Cytotoxicity (in vitro) Impact on Efficacy (in vivo) Reference
No PEG Linker (HM) Baseline for comparison in an affibody-drug conjugate system. 19.6 minutes (baseline) IC50: ~1.5 nM (baseline) Baseline tumor inhibition.
4 kDa PEG (HP4KM) Affibody-drug conjugate with a 4 kDa PEG linker. 2.5-fold increase vs. no PEG. 4.5 to 6.5-fold reduction in potency vs. no PEG. Improved tumor inhibition over no PEG.
10 kDa PEG (HP10KM) Affibody-drug conjugate with a 10 kDa PEG linker. 11.2-fold increase vs. no PEG. 22 to 22.5-fold reduction in potency vs. no PEG. Most effective tumor inhibition in the series.
PEG2 vs. PEG8/12/24 Comparison of short vs. long discrete PEG units in an ADC. Longer PEG chains led to increased plasma exposure. Not explicitly quantified, but efficacy implies retained potency. 35-45% tumor weight reduction for PEG2/4; 75-85% reduction for PEG8/12/24.

| Folate-Liposome (2K, 5K, 10K PEG) | Folate-targeted liposomes with varying PEG linker lengths. | Not specified. | No significant difference observed between linker lengths. | >40% tumor size reduction for 10K vs. 2K/5K, indicating better tumor accumulation. | |

Comparative Analysis 2: Cleavable vs. Non-Cleavable PEG Linkers

The strategy for payload release is another critical decision in the design of targeted therapies, leading to the development of cleavable and non-cleavable linkers. The choice between these two profoundly impacts the mechanism of action, stability, and safety profile of the conjugate.

Cleavable Linkers are designed to be stable in systemic circulation but break down in response to specific conditions within the tumor microenvironment or inside the cancer cell. This allows for targeted release of the payload. Common cleavage mechanisms include:

  • Acid-sensitive hydrolysis (e.g., hydrazones) in the low pH of endosomes/lysosomes.

  • Protease-mediated cleavage (e.g., valine-citrulline) by enzymes like cathepsin B, which are often overexpressed in tumor cells.

  • Reductive cleavage (e.g., disulfide bonds) in the presence of high intracellular glutathione (B108866) concentrations.

Non-Cleavable Linkers do not have a specific release trigger. The payload is only released after the targeting antibody is fully degraded by proteases within the lysosome of the target cell. This approach enhances plasma stability and can reduce off-target toxicity, as the payload is not released prematurely. However, it is entirely dependent on the internalization and degradation of the conjugate.

Table 2: Feature Comparison of Cleavable and Non-Cleavable PEG Linkers

Feature Cleavable Linkers Non-Cleavable Linkers
Mechanism of Release Triggered by specific tumor environment stimuli (e.g., low pH, high enzyme/GSH levels). Requires complete lysosomal degradation of the antibody.
Plasma Stability Generally stable, but can be susceptible to premature cleavage. Higher plasma stability, minimizing premature drug release.
"Bystander Effect" Can kill neighboring antigen-negative tumor cells if the released payload is cell-permeable. Minimized bystander effect, as the payload is released intracellularly and is often charged, preventing diffusion out of the cell.
Off-Target Toxicity Higher potential risk if the linker is unstable in circulation. Lower risk of off-target toxicity due to high stability.
Payload Requirement The original potent payload is released. An active metabolite (payload-linker-amino acid) is released.

| Example Chemistries | Val-Cit-PAB, Disulfide, Hydrazone. | Thioether (e.g., from SMCC linker). |

Visualizing PEG Linker Applications

Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.

ADC_Mechanism_of_Action Mechanism of Action for ADCs with PEG Linkers cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_release Intracellular Payload Release cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC 1. ADC Circulates (PEG linker enhances stability) TumorCell 2. Antibody Binds Tumor Antigen ADC->TumorCell Targeting Internalization 3. ADC Internalization (Endocytosis) TumorCell->Internalization Endosome 4. Trafficking to Lysosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage 5a. Linker Cleavage (e.g., by enzymes, low pH) Lysosome->Cleavage Low pH, Enzymes Degradation 5b. Antibody Degradation Lysosome->Degradation Proteolysis Payload_C 6a. Active Payload Released Cleavage->Payload_C Apoptosis 7. Cell Death (Apoptosis) Payload_C->Apoptosis Payload_NC 6b. Active Payload-Metabolite Released Degradation->Payload_NC Payload_NC->Apoptosis

Caption: ADC mechanism from circulation to cell death.

Experimental_Workflow General Workflow for ADC Evaluation cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Evaluation (Animal Models) cluster_analysis Phase 4: Data Analysis & Optimization A1 Conjugation of Payload to Antibody via PEG Linker A2 Purification & Physicochemical Characterization (e.g., DAR analysis) A1->A2 B1 Binding Affinity Assay (ELISA, SPR) A2->B1 B2 Plasma Stability Assay A2->B2 B3 Cytotoxicity Assay (e.g., MTT on target cells) B1->B3 B2->B3 C1 Pharmacokinetic (PK) Study B3->C1 C2 Biodistribution Study (%ID/g in tumor & organs) B3->C2 C3 Antitumor Efficacy Study (Tumor Growth Inhibition) C1->C3 C2->C3 D1 Analyze Therapeutic Index (Efficacy vs. Toxicity) C3->D1 D2 Select Lead Candidate / Iterate Design D1->D2

Caption: Key phases in the preclinical evaluation of ADCs.

Experimental Protocols

Detailed and reproducible methodologies are essential for comparing the performance of different PEG linker strategies. Below are representative protocols for key experiments.

Pharmacokinetic (PK) Study in Rodents
  • Objective: To determine the circulation half-life and clearance rate of PEGylated conjugates.

  • Animal Model: Healthy mice (e.g., BALB/c) or rats are typically used.

  • Administration: ADCs with varying PEG linker lengths are administered as a single intravenous (IV) bolus dose via the tail vein.

  • Blood Sampling: Blood samples (approx. 20-50 µL) are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and up to 14 days) post-injection, typically via retro-orbital or tail-tip bleeding.

  • Sample Processing: Plasma is isolated from blood samples by centrifugation.

  • Quantification: The concentration of the total antibody or ADC in the plasma is quantified using a validated enzyme-linked immunosorbent assay (ELISA). Alternatively, if the conjugate is radiolabeled, concentrations can be determined by gamma counting. PK parameters (t½, AUC, clearance) are then calculated using appropriate software.

In Vitro Cytotoxicity Assay
  • Objective: To measure the potency of the ADC against target cancer cells.

  • Cell Culture: Target cancer cell lines (e.g., HER2-positive NCI-N87 cells) and antigen-negative control cell lines are cultured in appropriate media.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the ADC, non-PEGylated conjugate, free drug, and an untreated control.

    • Plates are incubated for a set period (e.g., 72-120 hours).

    • Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, XTT, or CellTiter-Glo®).

  • Data Analysis: The absorbance or luminescence is measured, and the data is normalized to the untreated control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic curve.

In Vivo Antitumor Efficacy Study
  • Objective: To evaluate the therapeutic efficacy of the PEGylated conjugate in a tumor-bearing animal model.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with human tumor cells (e.g., 5 x 10⁶ NCI-N87 cells).

  • Procedure:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment groups: vehicle control, free drug, non-PEGylated ADC, and ADCs with different PEG linkers.

    • Treatments are administered according to a defined schedule (e.g., intravenously, once or twice weekly for 3-4 weeks).

    • Tumor volume and animal body weight are measured 2-3 times per week. Tumor volume is often calculated as (Length × Width²)/2.

  • Endpoint & Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Efficacy is determined by comparing the tumor growth inhibition (TGI) in treated groups relative to the vehicle control group.

Biodistribution Study
  • Objective: To determine the organ and tumor accumulation of the PEGylated conjugate.

  • Procedure:

    • The conjugate is typically labeled with a radioisotope (e.g., ¹¹¹In or ⁸⁹Zr) or a fluorescent dye.

    • The labeled conjugate is administered intravenously to tumor-bearing mice.

    • At specific time points (e.g., 24, 48, 72 hours), mice are euthanized.

    • The tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.) are harvested, weighed, and the radioactivity or fluorescence is measured.

  • Data Analysis: The accumulation in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data reveals the targeting efficiency and potential off-target accumulation of the conjugate.

Safety Operating Guide

Navigating the Disposal of Hydroxy-PEG2-CH2COONa: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents like Hydroxy-PEG2-CH2COONa is a critical component of laboratory safety and environmental responsibility. While polyethylene (B3416737) glycol (PEG) compounds are generally considered to have low toxicity, it is imperative to follow specific disposal protocols based on the compound's known hazards and any potential contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is essential to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This compound has been identified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The appropriate method for disposing of this compound is contingent on its physical state (solid or liquid), the quantity, and, most importantly, the specific waste management policies of your institution and local regulations.

  • Consult the Safety Data Sheet (SDS): Before beginning, thoroughly review the SDS for your specific this compound product. The SDS contains definitive information on hazards, handling, and disposal[2].

  • Evaluate for Contamination: A crucial step is to determine if the this compound waste is mixed with any hazardous materials. If it is contaminated with a substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be managed as hazardous waste[2].

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused solid this compound and any contaminated disposable items (e.g., weighing paper, pipette tips) in a clearly labeled, sealed, and chemically resistant container[3].

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container[3]. Avoid mixing with incompatible chemicals[4].

    • Aqueous Solutions: While PEGs are generally biodegradable, they should not be disposed of down the drain[4][5]. This is to avoid affecting the biological and chemical oxygen demand in wastewater treatment processes[5].

  • Decontamination of Labware:

    • Reusable labware, such as glassware, that has come into contact with the compound should be decontaminated.

    • Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual compound[3][4].

    • Collect the rinse solvent as hazardous waste[3][4].

    • Following the solvent rinse, wash the labware with soap and water[3].

  • Final Disposal:

    • Ensure all waste containers are securely sealed and clearly labeled with the chemical name and associated hazards[3].

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal[2][3][4].

    • Always adhere to your organization's established procedures for chemical waste disposal and follow all local and national regulations[2][3].

Quantitative Data for Disposal Considerations

While specific quantitative disposal limits for this compound are not broadly documented, the following table summarizes key handling parameters based on general laboratory safety guidelines for similar compounds.

ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed liquidTo prevent splashing and aerosolization of the compound[4].
Storage of Waste Segregated, labeled, sealed containerTo prevent accidental mixing with incompatible chemicals and to ensure clear identification[4].
pH of Aqueous Waste Neutral (6-8)To minimize reactivity and potential corrosion if local regulations permit drain disposal of neutralized, non-hazardous components[4].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste sds Consult Safety Data Sheet (SDS) start->sds contam Is the waste mixed with any hazardous materials? sds->contam non_haz Dispose of as non-hazardous chemical waste per institutional guidelines. contam->non_haz No haz Manage and dispose of as HAZARDOUS WASTE. contam->haz Yes contact_ehs Contact Environmental Health & Safety (EHS) for specific guidance and pickup. non_haz->contact_ehs haz->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal decision workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.